molecular formula C₂₁H₁₄N₂O₉ B1153713 2-(3-Carboxy-4-hydroxy)phenyl Olsalazine

2-(3-Carboxy-4-hydroxy)phenyl Olsalazine

Cat. No.: B1153713
M. Wt: 438.34
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Carboxy-4-hydroxy)phenyl Olsalazine, also known as Olsalazine EP Impurity F , is a chemical compound used in pharmaceutical research and development, specifically in the quality control and analysis of the active pharmaceutical ingredient (API) Olsalazine Sodium . Olsalazine Sodium is an anti-inflammatory aminosalicylate prodrug approved for the treatment of inflammatory bowel disease, particularly ulcerative colitis . As a prodrug, Olsalazine itself is composed of two molecules of the active moiety, mesalamine (5-aminosalicylic acid), linked by an azo bond . This azo bond is cleaved by azoreductase enzymes from colonic bacteria, selectively releasing the therapeutic mesalamine directly in the colon . The presence and quantification of impurities like this compound are critical for ensuring the safety, efficacy, and quality of the final drug product. Researchers utilize this high-purity compound as a pharmacopoeial reference standard to perform analytical testing, such as HPLC, in accordance with standards like the European Pharmacopoeia (EP) . This enables the accurate identification and quantification of this impurity in Olsalazine Sodium batches, helping to monitor synthesis byproducts or degradation products and ensuring that the drug substance meets stringent regulatory specifications. The compound has a molecular formula of C₂₁H₁₄N₂O₉ and a molecular weight of 438.34 g/mol . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C₂₁H₁₄N₂O₉

Molecular Weight

438.34

Synonyms

2’-((3-Carboxy-4-hydroxyphenyl)diazenyl)-4,5’-dihydroxy-[1,1’-biphenyl]-3,4’-dicarboxylic Acid

Origin of Product

United States

Synthetic Strategies for 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine

Retrosynthetic Analysis of the Azo Linkage and Phenyl Carboxy-Hydroxyl Substitution

Retrosynthetic analysis of Olsalazine (B1677275) logically involves disconnecting the central azo bond. This disconnection points directly to a diazotization-coupling reaction sequence, a cornerstone of aromatic chemistry for forming azo compounds.

The formation of the azo bond in Olsalazine is classically achieved through a two-step process involving diazotization followed by azo coupling.

Diazotization : The synthesis begins with a primary aromatic amine, which in the case of Olsalazine, is 5-aminosalicylic acid (5-ASA), also known as mesalazine. This precursor is treated with nitrous acid (HNO₂) at low temperatures. The nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). organic-chemistry.org This reaction converts the primary amino group (–NH₂) into a diazonium salt functional group (–N₂⁺Cl⁻). Aromatic diazonium salts are notably more stable than their aliphatic counterparts, especially when kept at low temperatures (0–5 °C), allowing them to be used as intermediates in subsequent reactions. organic-chemistry.org

Azo Coupling : The resulting diazonium salt is an electrophile. It is then reacted with an electron-rich aromatic compound, which serves as the coupling partner. For the synthesis of the symmetrical Olsalazine molecule, the coupling partner is a second molecule of 5-aminosalicylic acid. The coupling reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated ring of the 5-ASA molecule, typically at the position para to the powerful activating hydroxyl (–OH) group, to form the N=N double bond. chegg.com

Some synthetic routes involve the diazotization of sulfapyridine (B1682706) and subsequent coupling with salicylic (B10762653) acid to produce related compounds like sulfasalazine (B1682708), highlighting the versatility of this reaction type. google.com The fundamental mechanism involves the attack of the diazonium salt on an electron-rich phenol (B47542) or aniline (B41778) derivative.

The primary chemical precursor for Olsalazine is 5-aminosalicylic acid (mesalazine). The synthesis of this crucial starting material itself involves the functionalization of a simpler aromatic ring. A common pathway begins with salicylic acid. The salicylic acid molecule is first nitrated to introduce a nitro group (–NO₂) onto the aromatic ring, yielding 5-nitrosalicylic acid. Subsequently, the nitro group is reduced to a primary amine (–NH₂), a reaction often carried out using reducing agents like tin and hydrochloric acid or through catalytic hydrogenation. This two-step functionalization provides the required 5-aminosalicylic acid precursor, which contains the necessary amine group for diazotization and the activating hydroxyl and carboxyl groups on the phenyl ring. sci-hub.red

The design of precursors for Olsalazine analogs involves modifying this basic structure. For instance, different substituents can be introduced on the salicylic acid ring, or alternative amino acids can be used as coupling partners to create a diverse library of related compounds.

Novel Reaction Pathways and Methodologies for Olsalazine Derivative Synthesis

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for synthesizing Olsalazine and its derivatives, moving beyond the traditional multi-step, low-yield processes. tandfonline.comresearchgate.net

A significant advancement in the synthesis of Olsalazine analogs has been the development of a one-pot, catalyst-free green chemistry protocol. tandfonline.comfigshare.com This method involves the reaction of two molecules of mesalazine (5-ASA) with a benzotriazole-activated dicarboxylic acid, such as aspartic acid or glutamic acid. researchgate.netresearchgate.net

Key features of this green approach include:

Use of Water as a Solvent : The reaction is performed in water, eliminating the need for volatile and often toxic organic solvents. tandfonline.com

Microwave Irradiation : Microwave heating is employed to significantly reduce reaction times from many hours to typically around two hours. tandfonline.comresearchgate.net

Catalyst-Free Conditions : The synthesis proceeds efficiently without the need for an acid or base catalyst, which simplifies the purification process and reduces chemical waste. tandfonline.comresearchgate.net

This methodology prepares Olsalazine analogs where the two mesalazine units are linked by an amino acid bridge, rather than a direct azo bond. The process is noted for its high yields, short reaction times, and simple work-up procedures. researchgate.net

Olsalazine itself is an achiral molecule due to its plane of symmetry. Therefore, stereoselective synthesis is not relevant to the parent compound. However, it becomes highly relevant when synthesizing chiral analogs, such as those produced using the green chemistry approach described above. researchgate.net

When natural chiral amino acids like L-aspartic acid or L-glutamic acid are used as linkers, the resulting Olsalazine analogs are chiral. researchgate.net Research has confirmed that the green synthesis protocol using microwave irradiation is stereoselective, meaning it proceeds without causing racemization or loss of chirality from the starting amino acid. researchgate.net The enantiomeric purity of the final product is maintained throughout the reaction. researchgate.net

The principles of stereoselective synthesis can be applied through several established strategies: ethz.ch

Chiral Pool Synthesis : Utilizing readily available enantiopure starting materials, such as L-amino acids. ethz.ch

Chiral Auxiliaries : Temporarily attaching a chiral group to guide the formation of a new stereocenter. ethz.ch

Asymmetric Catalysis : Using a chiral catalyst to control the stereochemical outcome of the reaction.

In the context of the Olsalazine analogs, the synthesis relies on the chiral pool approach, where the inherent chirality of the amino acid dictates the stereochemistry of the final product. researchgate.netethz.ch

Optimization of Reaction Conditions and Yields for Analog Production

The efficiency of synthesizing Olsalazine analogs is highly dependent on the reaction conditions. Significant research has been dedicated to optimizing these parameters to maximize product yields and purity.

For the novel green synthesis of Olsalazine analogs, a study systematically evaluated the impact of different solvents and heating methods. The reaction involved coupling benzotriazole-activated L-aspartic acid with two equivalents of 5-ASA. Water was found to be a superior solvent compared to organic solvents like ethanol, DMF, and THF, and also proved more effective than solvent-free conditions. tandfonline.comresearchgate.net Microwave heating was significantly more efficient than conventional heating methods. researchgate.net

Table 1: Optimization of Reaction Conditions for the Synthesis of an Olsalazine Analog (8a) tandfonline.comresearchgate.net
EntryHeating MethodSolventTime (h)Temperature (°C)Yield (%)
1MicrowaveWater27094
2MicrowaveEthanol27065
3MicrowaveDMF27052
4MicrowaveTHF27043
5MicrowaveSolvent-Free27031
6ConventionalWater67045

In more traditional synthetic routes, optimization often focuses on the hydrolysis and purification steps. One patented method for producing sodium olsalazine describes an improved process where a precursor conjugate is hydrolyzed. google.com The optimization involves heating the compound in an aqueous sodium hydroxide (B78521) solution, followed by careful acidification with glacial acetic acid to control the final pH (between 5 and 8). google.com The temperature is then lowered to induce crystallization, resulting in yields of over 80% with high purity. google.com

Solvent Effects on Reaction Efficiency and Selectivity

The diazotization of aromatic amines is typically carried out in aqueous acidic solutions. nih.gov The solvent must be able to dissolve the amine salt and the nitrous acid precursor. Water is the most common solvent for this step. In the subsequent coupling reaction, the solvent's polarity can influence the rate of coupling and the formation of byproducts. A solvent system that maintains the homogeneity of the reactants is often preferred to minimize side reactions.

Solvent SystemTypical ConcentrationTemperature (°C)Observations on Selectivity and Efficiency
Water1.0 M0-5High efficiency for diazotization; may require pH control for selective coupling.
Water/Ethanol1:1 v/v0-5Improved solubility of organic intermediates; may lead to ether byproducts if not controlled.
Acetic Acid50% aqueous5-10Can act as both solvent and catalyst; may enhance coupling rates but can also promote decomposition of the diazonium salt if the temperature is not strictly controlled.
N,N-Dimethylformamide (DMF)As co-solvent0-5High solubility for all components; requires careful control to prevent side reactions with the solvent.

This table presents illustrative data based on general diazotization and azo coupling reactions, as specific data for the synthesis of 2-(3-Carboxy-4-hydroxy)phenyl Olsalazine is not extensively published.

Catalysis and Reagent Selection for Enhanced Productivity

The selection of reagents and catalysts is paramount in directing the synthesis towards the desired product and minimizing the formation of impurities like this compound.

Diazotization Step: The diazotization of 5-aminosalicylic acid is typically initiated using sodium nitrite in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid. The acid serves two main purposes: it converts the primary aromatic amine into its more soluble salt and catalyzes the formation of the reactive nitrosating agent, nitrous acid (HNO₂), from sodium nitrite. An excess of acid is generally used to maintain a low pH and suppress the side reaction of the diazonium salt coupling with the unreacted amine.

Coupling Step: The coupling reaction is highly pH-dependent. Azo coupling with phenols is typically carried out under mildly alkaline conditions to activate the phenol as a phenoxide ion, which is a more powerful nucleophile. However, in the case of salicylic acid derivatives, the reaction conditions must be carefully optimized to favor the desired coupling position and prevent unwanted side reactions. The use of a base, such as sodium hydroxide or sodium carbonate, is common to adjust the pH for the coupling step.

Reagent/CatalystRole in SynthesisImpact on Productivity and Purity
Sodium Nitrite (NaNO₂)Diazotizing agentStoichiometric control is crucial to prevent over-diazotization or unreacted starting material.
Hydrochloric Acid (HCl)Catalyst and pH controlAn excess is used to ensure complete diazotization and stabilize the diazonium salt.
Sodium Hydroxide (NaOH)pH adjustment for couplingControls the activation of the coupling component; improper pH can lead to byproduct formation.
Copper Salts (e.g., CuCl₂)Potential catalystCan catalyze both desired coupling and decomposition of the diazonium salt (Sandmeyer reaction), requiring careful optimization.

This table provides a summary of common reagents and their roles in analogous azo coupling syntheses. The specific application to maximize the yield of this compound would require empirical optimization.

Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates a multi-step purification strategy to remove unreacted starting materials, Olsalazine, and other side products. Given the polar nature of the molecule, with its multiple carboxylic acid and hydroxyl groups, a combination of chromatographic and crystallization techniques is generally effective.

Crystallization: Recrystallization is a fundamental technique for purifying solid organic compounds. google.com The choice of solvent is critical and is determined by the solubility profile of the target compound versus its impurities. For a polyfunctional aromatic compound like this compound, a polar solvent system is likely required.

Chromatographic Methods: For achieving high purity, chromatographic techniques are indispensable. uniba.sk

Preparative High-Performance Liquid Chromatography (HPLC): This is a powerful technique for isolating pure compounds from complex mixtures. uniba.sk A reversed-phase column (e.g., C18) with a gradient elution system, typically using a mixture of water (with an acid modifier like acetic or formic acid to suppress ionization) and a polar organic solvent like methanol (B129727) or acetonitrile, would be suitable.

Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel can be employed. nih.gov Due to the polar nature of the target compound, a polar mobile phase would be necessary. A typical solvent system might involve a mixture of ethyl acetate (B1210297) and hexane, with the addition of acetic acid to improve the resolution and prevent tailing of the acidic compound on the silica gel.

Purification TechniqueStationary PhaseMobile Phase ExampleEfficacy for Research-Grade Purity
RecrystallizationNot applicableWater/Ethanol mixtureEffective for removing major impurities but may not be sufficient for achieving >99% purity alone. google.com
Preparative HPLCC18 silicaWater (0.1% Acetic Acid) / Methanol gradientHigh efficacy, capable of separating closely related impurities and achieving high purity. uniba.sk
Flash Column ChromatographySilica GelEthyl Acetate / Hexane / Acetic Acid (e.g., 70:28:2)Good for bulk purification and removal of less polar impurities; may require subsequent purification. nih.gov

This table outlines common purification strategies applicable to polar aromatic acids. The optimal conditions would need to be determined experimentally.

Advanced Structural Characterization of 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine and Its Research Derived Metabolites

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for confirming the identity and purity of Olsalazine (B1677275) and its metabolites. These techniques provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

NMR spectroscopy is a powerful tool for elucidating the precise structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H (proton) and ¹³C (carbon) NMR spectra, a complete assignment of the molecular skeleton can be achieved.

Olsalazine: The symmetrical nature of the Olsalazine molecule simplifies its NMR spectra. The two 5-ASA units are chemically equivalent, leading to a reduced number of signals than would be expected for an asymmetrical structure. Publicly available spectra for Olsalazine sodium confirm its structure. chemicalbook.comnih.gov

5-Aminosalicylic Acid (5-ASA): As the primary metabolite, 5-ASA has been extensively studied by NMR spectroscopy. researchgate.netnih.gov The aromatic protons and carbons show distinct signals that are characteristic of their positions on the substituted benzene ring. Data from various studies provide a comprehensive picture of its structure. upce.cznih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-Aminosalicylic Acid (5-ASA)

Assignment¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppmReference
H36.86 (d, J = 8.9 Hz)- upce.cz
H47.57 (dd, J = 8.9, 2.6 Hz)- upce.cz
H68.04 (d, J = 2.6 Hz)- upce.cz
C1 (C-OH)-159.8 upce.cz
C2 (C-COOH)-113.5 upce.cz
C3-118.2 upce.cz
C4-129.6 upce.cz
C5 (C-NH2)-131.3 upce.cz
C6-123.2 upce.cz
C7 (COOH)-173.2 upce.cz

Note: Data acquired in deuterated methanol (B129727) (CD3OD). Chemical shifts and coupling constants (J) may vary slightly depending on the solvent and experimental conditions.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This technique is crucial for confirming the molecular formula of a compound and identifying its metabolites.

Olsalazine: The molecular formula of Olsalazine is C₁₄H₁₀N₂O₆, corresponding to a monoisotopic mass of 302.0539 g/mol . ebi.ac.uk HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass.

5-Aminosalicylic Acid (5-ASA): The molecular formula of 5-ASA is C₇H₇NO₃. nih.gov Its exact mass is 153.042593085 Da. nih.gov Electrospray ionization (ESI) mass spectrometry typically shows a prominent protonated molecular ion [M+H]⁺ at an m/z of 154. upce.cz Tandem mass spectrometry (MS/MS) experiments on this ion often show a characteristic fragmentation pattern, such as the loss of water to produce a fragment at m/z 136 [M+H–H₂O]⁺, which is useful for structural confirmation in complex biological samples. upce.cznih.gov

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Olsalazine: The IR spectrum of Olsalazine is characterized by absorption bands corresponding to O-H stretching of the hydroxyl and carboxylic acid groups, C=O stretching of the carboxylic acid, N=N stretching of the azo group, and C=C stretching of the aromatic rings. UV-Vis spectrophotometric methods have been developed for its quantification, with reported absorption maxima at 465 nm, 510 nm, and 518 nm depending on the specific reagents and conditions used. rjptonline.orgresearchgate.net

5-Aminosalicylic Acid (5-ASA): The IR spectrum of 5-ASA displays characteristic peaks for the amine (N-H stretching), hydroxyl (O-H stretching), carboxylic acid (C=O stretching), and aromatic ring (C=C stretching) functional groups. researchgate.netchemicalbook.com Its UV-Vis spectrum shows absorption bands corresponding to π–π* electronic transitions within the aromatic system. rsc.org In one study, absorption peaks were noted at 229 nm and 278 nm. rsc.org

Purity Assessment and Impurity Profiling in Research Samples

The purity of any active pharmaceutical ingredient (API) is a critical determinant of its quality, and by extension, its efficacy and safety. For research-grade samples of 2-(3-Carboxy-4-hydroxy)phenyl Olsalazine, a rigorous assessment of purity and a comprehensive impurity profile are essential. This process involves the detection, identification, and quantification of any extraneous chemical substances present in the sample. These substances may originate from the manufacturing process, degradation of the API over time, or from residual solvents. veeprho.com The International Council for Harmonisation (ICH) provides quality standards that necessitate the quantification of impurities in the final synthesized API. thieme-connect.com

Research has focused on the synthesis, isolation, and characterization of various impurities related to Olsalazine to ensure the highest purity of the compound for both clinical and research applications. veeprho.comthieme-connect.com Analytical procedures are crucial for detecting, identifying, and quantifying these impurities. veeprho.com Methodologies such as high-performance liquid chromatography (HPLC), spectrophotometry, and capillary electrophoresis are employed for this purpose. asianpubs.orgrjptonline.orgresearchgate.net

Pharmacopeial Impurities

The British and European Pharmacopoeias officially list nine process-related impurities for Olsalazine sodium. thieme-connect.com The presence and quantity of these impurities in research samples are carefully monitored. The synthesis and characterization of these specific impurities are vital for creating reference standards, which are used in analytical method development, validation, and quality control of Olsalazine. thieme-connect.comsynzeal.com

Below is a table detailing the pharmacopeial impurities of Olsalazine as documented in research and by regulatory bodies.

Impurity NameMolecular FormulaNotesReference
Olsalazine EP Impurity AC15H12N2O6A known process-related impurity. veeprho.comsynzeal.com
Olsalazine EP Impurity BC14H10N2O6A known process-related impurity. veeprho.comsynzeal.com
Olsalazine EP Impurity CC13H10N2O4Also known as 3-Descarboxy Olsalazine. veeprho.comsynzeal.comclearsynth.com
Olsalazine EP Impurity DC14H9ClN2O5A known process-related impurity. veeprho.comsynzeal.com
Olsalazine EP Impurity EC21H14N2O9A known process-related impurity. veeprho.com
Olsalazine EP Impurity FC21H14N2O9Chemically identified as 2′-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-4,5′-dihydroxybiphenyl-3,4′-dicarboxylic acid. veeprho.compharmaffiliates.comsynzeal.com
Olsalazine EP Impurity GC21H14N2O9Chemically identified as 5-[(3-Carboxy-4-hydroxyphenyl)diazenyl]-2,4′-dihydroxybiphenyl-3,3′-dicarboxylic acid. veeprho.compharmaffiliates.comsynzeal.com
Olsalazine EP Impurity HC21H14N4O9A known process-related impurity. veeprho.compharmaffiliates.com
Olsalazine EP Impurity IC20H14N4O7A known process-related impurity. veeprho.compharmaffiliates.com

Research-Derived Metabolites and Other Related Substances

In addition to process-related impurities, the analysis of research samples must also account for metabolites and other related substances. Olsalazine is a prodrug, meaning it is converted into its active form within the body. nih.govdrugbank.com This bioconversion is primarily carried out by bacteria in the colon, which cleave the azo bond of the Olsalazine molecule to release two molecules of mesalamine (5-aminosalicylic acid or 5-ASA). nih.govfda.govnih.gov

Mesalamine itself can be further metabolized. A significant metabolic pathway is acetylation by the colonic epithelium, which forms N-acetyl-5-aminosalicylic acid (Ac-5-ASA). nih.gov A minor metabolic pathway involves the sulfation of the parent drug in the liver to form Olsalazine-O-sulfate. nih.govfda.govnih.gov These metabolites are crucial components of the impurity profile in biological research samples. Other identified related substances may include oxidation products or isomers.

The following table summarizes key metabolites and other related substances of Olsalazine identified in research settings.

Compound NameMolecular FormulaDescriptionReference
Mesalamine (5-ASA)C7H7NO3The active metabolite of Olsalazine, formed by the cleavage of the azo bond by colonic bacteria. nih.govdrugbank.com
N-acetyl-5-aminosalicylic acid (Ac-5-ASA)C9H9NO4A major metabolite of mesalamine, formed through acetylation. nih.govnih.gov
Olsalazine-O-sulfateC14H10N2O9SA metabolite formed in the liver, representing a minor pathway of Olsalazine metabolism. nih.govfda.gov
Olsalazine N-Oxide ImpurityC14H10N2O7An oxidation-related impurity. synzeal.com
4-Dehydroxy-4-chloro OlsalazineNot AvailableA potential process-related impurity. clearsynth.com

Molecular and Enzymatic Mechanisms of 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine Activation

Investigation of Azo-Reductase Cleavage Pathways in vitro

The activation of Olsalazine (B1677275) hinges on the reductive cleavage of its central azo bond (–N=N–). This reaction is catalyzed by azoreductase enzymes produced by a variety of bacteria residing in the colon.

In vitro studies utilizing fecal slurries and pure bacterial cultures have been instrumental in characterizing the microbial metabolism of Olsalazine. Research has demonstrated that a wide array of gut bacteria possess the enzymatic machinery to cleave the azo bond of Olsalazine, releasing two molecules of the active compound, 5-aminosalicylic acid (5-ASA). drugbank.comnih.govnih.gov This widespread azoreductase capability among different individuals' gut microbiota underscores the ubiquitous nature of this activation pathway. nih.govresearchgate.net

Studies have identified several bacterial genera from the human intestinal tract with significant azoreductase activity, including Clostridium, Escherichia, Enterococcus, and Bacteroides. unc.eduresearchgate.net These bacteria produce azoreductases, which are often flavin-dependent enzymes, utilizing cofactors like Flavin Mononucleotide (FMN) and electron donors such as NADH or NADPH to facilitate the reduction of the azo bond. nih.govnih.gov The enzymatic activity is primarily located within the bacterial cytoplasm, although some secretion may occur. nih.gov Research on specific bacterial isolates has shown varying efficiencies in metabolizing azo compounds, suggesting that the composition of an individual's gut microbiota could influence the rate and extent of Olsalazine activation. researchgate.net

Kinetic studies provide quantitative insights into the efficiency of enzymatic conversion of Olsalazine. In vitro experiments using pooled fecal slurries have determined the degradation rates of Olsalazine in comparison to other azo-bonded prodrugs. One such study reported the half-life (t½) of Olsalazine to be approximately 145.1 minutes. nih.govresearchgate.net This was slower than the degradation rates observed for sulfasalazine (B1682708) (t½ ≈ 32.8 minutes) and balsalazide (B1667723) (t½ ≈ 80.9 minutes) under the same conditions. nih.govresearchgate.net These findings suggest that the chemical structure of the molecule, beyond just the azo bond, influences its susceptibility to enzymatic cleavage. nih.govresearchgate.net

Kinetic assays with purified microbial azoreductases have also been performed. For instance, studies with Klebsiella pneumoniae azoreductase (KpAzoR) have determined catalytic efficiencies for Olsalazine. unc.edu Such analyses often involve monitoring the decrease in substrate concentration or the formation of the product, 5-ASA, over time using techniques like UV-vis spectrophotometry. unc.edu These experiments typically vary the substrate and cofactor (NADH or NADPH) concentrations to determine key kinetic parameters. unc.edunih.gov

Table 1: Comparative in vitro Degradation Half-lives of Azo-Bonded Prodrugs

ProdrugHalf-life (t½) in Pooled Fecal Slurry (minutes)
Olsalazine 145.1
Balsalazide 80.9
Sulfasalazine 32.8
Data sourced from studies on in vitro colonic bacterial metabolism. nih.govresearchgate.net

Identification and Characterization of Putative Enzymatic Cleavage Products in Model Systems

The primary event in Olsalazine activation is the cleavage of the azo bond, leading to the formation of its constituent active molecules.

The principal in vitro metabolite of Olsalazine, resulting from microbial azoreductase action, is 5-aminosalicylic acid (5-ASA), also known as mesalamine. drugbank.comresearchgate.net Since the Olsalazine molecule is a dimer of two 5-ASA molecules linked by an azo bond, its cleavage yields two molecules of 5-ASA. drugbank.comnih.gov

In non-human model systems, such as fecal slurries or bacterial cultures, the primary focus of metabolite identification has been the confirmation and quantification of 5-ASA. nih.govnih.gov Analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed to separate and quantify both the parent drug (Olsalazine) and its metabolite (5-ASA). nih.gov Further structural elucidation can be achieved through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed information on the molecular weight and structure of the isolated compounds, confirming their identity. chemsociety.org.ng Beyond 5-ASA, another metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA), can also be formed through the acetylation of 5-ASA by bacterial or epithelial enzymes. researchgate.netfda.gov A minor metabolite, olsalazine-O-sulfate, has also been identified, formed through metabolism in the liver, though this accounts for a very small fraction of the administered dose. drugbank.comfda.gov

The enzymatic reduction of the azo bond in Olsalazine by microbial azoreductases is a complex, multi-step process. The most widely accepted mechanism for flavin-dependent azoreductases follows a bi-bi ping-pong kinetic model. nih.govnih.gov

The process begins with the reduction of the enzyme's flavin cofactor (e.g., FMN) by an electron donor, typically NADH or NADPH. nih.govbiorxiv.org The oxidized cofactor (NAD⁺ or NADP⁺) is then released from the enzyme's active site. nih.gov Subsequently, the Olsalazine molecule binds to the active site. The azo bond of Olsalazine undergoes a tautomerization to a more reactive quinoneimine-like structure. nih.gov The reduced flavin cofactor (e.g., FMNH₂) then transfers electrons to this intermediate, reducing it to a hydrazo-intermediate (R-NH-NH-R'). nih.gov This process is repeated, with a second molecule of the electron donor reducing the flavin cofactor again, which in turn donates electrons to cleave the hydrazo-intermediate, yielding the final two primary amine products (two molecules of 5-ASA). nih.gov Flavin-free azoreductases also exist and utilize a different, though less characterized, mechanism. unc.edunih.gov

Role of Specific Microbial Enzymes in Prodrug Bioconversion

While a broad range of gut bacteria can metabolize Olsalazine, specific enzymes from these microbes have been identified and characterized as key players in its activation. Azoreductases are the primary enzymes responsible for this bioconversion. researchgate.netresearchgate.net These enzymes are not exclusive to one bacterial species but are found across various members of the gut microbiota. nih.govnih.gov

Prominent examples include azoreductases from Clostridium perfringens (cpAzoR) and Escherichia coli. unc.edu These enzymes have been characterized and show a preference for specific electron donors (NADH or NADPH) and flavin cofactors (FMN or FAD). unc.edunih.gov For instance, cpAzoR is an FAD-dependent trimer that prefers NADH. unc.edu The diversity in these enzymes across different bacterial species can lead to variations in the rate and efficiency of Olsalazine metabolism. unc.edu The constitutive expression of these enzymes in gut bacteria suggests they play a role in the normal homeostasis of the microbes, with the metabolism of azo compounds like Olsalazine being a fortuitous secondary function. nih.gov The reliance on these microbial enzymes is a cornerstone of Olsalazine's design, ensuring that the active drug is released specifically in the colon where it is needed. nih.govnih.gov

Influence of Environmental Factors on Azo-Bond Stability and Cleavage in vitro

The stability and subsequent cleavage of the azo bond in olsalazine are critically influenced by the local physicochemical environment. In vitro studies using simulated biological fluids are essential to understand how factors like pH and redox potential modulate the activation of this prodrug.

Olsalazine is designed to remain stable in the acidic environment of the stomach and the relatively neutral pH of the small intestine to ensure it reaches the colon intact. In vitro dissolution studies are used to confirm this pH-dependent stability. Simulated gastric fluid is typically prepared with a pH of around 1.2, while simulated intestinal fluid has a pH closer to 6.8 or 7.0. researchgate.net

While specific data on the percentage of olsalazine degradation at these exact pH values over time is not extensively available in the provided search results, the design of azo-bonded prodrugs inherently relies on the stability of the azo bond under acidic conditions. The cleavage of the azo bond is primarily an enzymatic process that occurs under the anaerobic and pH conditions of the colon, which can have a pH ranging from 5.5 to 7.0, and can be lower in inflammatory conditions. nih.gov One study noted that in patients with ulcerative colitis, the right colon pH could be as low as 4.7. researchgate.net Such variations in colonic pH could potentially influence the rate of enzymatic cleavage of olsalazine.

The following table outlines the expected stability and cleavage of olsalazine in different simulated biological fluids based on its design as a colon-targeted prodrug.

Simulated FluidTypical pHExpected Olsalazine Azo-Bond StabilityExpected Azo-Bond Cleavage
Gastric Fluid1.2 - 3.0HighMinimal to none
Small Intestinal Fluid6.0 - 7.4HighMinimal (due to low bacterial load)
Colonic Fluid5.5 - 7.0Low (in the presence of microbiota)Significant (enzymatically mediated)

The colon is characterized by a low redox potential, creating a highly reducing environment that is favorable for the reductive cleavage of the azo bond. This low redox potential is a key factor that facilitates the action of bacterial azoreductases. The reduction of azo compounds is thermodynamically favorable when coupled with the oxidation of electron donors like lactate, formate, or H₂, which are products of bacterial fermentation in the gut. The difference in redox potential between the electron donor and the azo compound as the electron acceptor drives the reaction. nih.gov

The enzymatic reduction of the azo bond is significantly influenced by the availability of redox mediators. A study on the degradation of olsalazine by a marine-derived fungus demonstrated that the addition of redox mediators like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS) significantly enhanced the rate of olsalazine degradation by a laccase enzyme. emergentresearch.org This suggests that the efficiency of enzymatic cleavage is not solely dependent on the enzyme and substrate but also on the surrounding redox environment and the presence of molecules that can facilitate electron transfer.

While the enzymatic pathway is predominant, the possibility of non-enzymatic reduction under the strongly reducing conditions of the colon cannot be entirely ruled out, although this is less well-characterized for olsalazine. The presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is found in cells, has been shown to initiate the cleavage of other azo compounds, suggesting that the cellular redox state can directly influence azo bond stability. nih.gov However, for olsalazine in the colonic lumen, the primary mechanism of activation is considered to be enzymatic reduction by bacterial azoreductases, a process that is itself dependent on the low redox potential of the environment.

Biochemical and Cellular Interaction Studies of 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine

In vitro Enzyme Inhibition Kinetics and Specificity

Olsalazine (B1677275), a prodrug of mesalamine (5-aminosalicylic acid or 5-ASA), functions as an anti-inflammatory agent by inhibiting the activity of cyclooxygenase (COX) and lipoxygenase (LOX) drugbank.comdrugs.comnih.govdrugbank.com. These enzymes are critical in the metabolic pathway of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes drugbank.comnih.gov. The inhibition of these pathways is a key component of the therapeutic action of Olsalazine's active moiety, 5-ASA nih.gov.

While Olsalazine itself is known to block the production of COX-derived products, much of the specific inhibitory focus in research has been on its active metabolite, 5-ASA drugbank.comnih.gov. Studies have demonstrated that 5-ASA interferes with the 5-lipoxygenase pathway. For instance, in human polymorphonuclear leukocytes (PMNs), 5-ASA was found to inhibit the release of leukotriene B4 and 5-hydroxyeicosatetraenoic acid (5-HETE), with a median concentration for 50% inhibition (IC50) ranging from 4-5 mM nih.gov. Similarly, in isolated rat peritoneal cells, 5-ASA inhibited the formation of contractile leukotriene activity with an IC50 value of 2.3 mM nih.gov. This suggests that the anti-inflammatory effects of Olsalazine are mediated through its conversion to 5-ASA, which then acts on these enzymatic pathways nih.gov. The inhibition of arachidonic acid lipoxygenation is considered an essential action of 5-ASA nih.gov.

CompoundTarget PathwaySystemIC50 Value
5-Aminosalicylic Acid (5-ASA)Leukotriene B4 & 5-HETE release (LOX Pathway)Human Polymorphonuclear Leukocytes4-5 mM
5-Aminosalicylic Acid (5-ASA)Contractile Leukotriene formation (LOX Pathway)Rat Peritoneal Cells2.3 mM

Olsalazine has been shown to inhibit xanthine oxidase, an enzyme known for generating oxygen-derived free radicals drugbank.com. This inhibitory action contributes to its antioxidant properties. In a cell-free system utilizing the xanthine-xanthine oxidase reaction to generate superoxide radicals (O₂⁻), Olsalazine demonstrated a dose-dependent scavenger effect. At a concentration of 10 µM, Olsalazine's active metabolite, 5-ASA, exhibited a powerful inhibitory effect of over 70% on superoxide production in this system. Olsalazine itself also displayed a significant scavenger effect in the same assay system drugbank.com. This direct inhibition of an ROS-generating enzyme highlights a mechanism of action beyond the COX/LOX pathways.

Recent research has identified Olsalazine as a compound capable of modulating epigenetic processes. Specifically, it has been characterized as a novel DNA hypomethylating agent. Studies have shown that Olsalazine acts as an inhibitor of DNA methyltransferase (DNMT) isoforms. This activity has been observed in a cellular context, where Olsalazine's effects closely mimic those of the known hypomethylating drug 5-aza-2'-deoxycytidine, but with minimal cytotoxicity at the tested concentrations. The identification of Olsalazine as a DNMT inhibitor came from a computer-guided similarity search of a database of approved drugs, followed by validation in a live-cell system designed to measure DNA methylation revisions.

Cellular Pathway Modulation in Model Systems in vitro

Olsalazine can attenuate intestinal inflammation by limiting the migration of macrophages to the inflamed intestinal mucosa drugbank.com. In vitro studies have confirmed this effect, demonstrating that Olsalazine is a potent inhibitor of intestinal macrophage chemotaxis. Using a Millipore filter assay and the leading front technique, researchers investigated the migration of purified intestinal macrophages in response to the chemoattractant leukotriene B4 (LTB4). Olsalazine was found to be a potent inhibitor of this chemotactic response, with a reported IC50 value of 0.39 mM medchemexpress.com. This concentration is below the typical luminal concentrations of its active metabolite, 5-ASA, during treatment, suggesting that this inhibition of macrophage migration is a relevant therapeutic mechanism.

CompoundCellular ProcessChemoattractantIC50 Value
OlsalazineMacrophage ChemotaxisLeukotriene B4 (LTB4)0.39 mM

In addition to its effects on cell-free ROS-generating systems, Olsalazine directly influences the production of superoxide radicals in activated immune cells. In studies using phorbol myristate acetate (B1210297) (PMA)-activated polymorphonuclear leukocytes (PMNs), Olsalazine exhibited a dose-dependent scavenger effect on superoxide production drugbank.com. Its active component, 5-ASA, was particularly potent, showing over 50% inhibition of superoxide generation at a 10 µM concentration. Olsalazine also demonstrated a clear inhibitory effect in this cellular system drugbank.com. The suppression of the respiratory burst and the generation of toxic reactive oxygen species by these agents may partly explain their therapeutic efficacy in inflammatory conditions characterized by the accumulation of PMNs nih.gov.

Impact on Intracellular Glutathione (B108866) Levels in Specific Cell Lines

The interaction between Olsalazine and the intracellular glutathione (GSH) system is a critical aspect of its cellular mechanism, influencing antioxidant defenses and cellular redox balance. While direct quantitative studies on Olsalazine's effect on GSH levels in specific cell lines are not extensively detailed in the available literature, related research on its derivatives and structurally similar compounds provides significant insights.

A notable study involving an Olsalazine-peptide conjugate (Olsa-RVRR) in HCT116 cells demonstrated a direct interaction with glutathione. The designed mechanism of this conjugate relies on the intracellular reduction of a disulfide bond by GSH, which initiates a biocompatible click condensation reaction. This process, which leads to the self-assembly of Olsalazine nanoparticles within the cell, inherently consumes GSH, suggesting a direct impact on its availability within the cellular environment nih.gov.

Furthermore, investigations into the closely related drug sulfasalazine (B1682708), which also contains an azo bond, have shown a significant effect on glutathione levels. In studies using uterine serous carcinoma (USC) cell lines, treatment with sulfasalazine led to a significant decrease in intracellular glutathione concentrations nih.gov. This effect is attributed to the inhibition of the xCT antiporter system, which is responsible for the uptake of cystine, a precursor for glutathione synthesis nih.gov. In a different context, studies in animal models of CCl4-induced liver cirrhosis found that sulfasalazine administration prevented the imbalance of reduced and oxidized glutathione, highlighting its antioxidant properties and interaction with the GSH system nih.gov. These findings on sulfasalazine suggest that Olsalazine may exert a similar influence on intracellular glutathione homeostasis in relevant cell lines, such as the widely used human colon adenocarcinoma cell line, Caco-2.

Receptor Binding and Protein Interaction Profiling in vitro

Olsalazine and its metabolites exhibit specific interactions with a range of cellular proteins and receptors, which are fundamental to its therapeutic action and pharmacokinetic profile.

Olsalazine demonstrates significant interactions with key transport proteins and cellular receptors. A primary interaction is with the Sodium/Potassium-transporting ATPase (Na+/K+-ATPase), a crucial enzyme for maintaining cellular electrolyte and water balance. Research has shown that Olsalazine inhibits both ileal and colonic Na+/K+-ATPase in a concentration-dependent manner nih.govdrugbank.com. This inhibition is believed to contribute to impaired water and electrolyte absorption, which may be clinically relevant under certain conditions nih.gov.

Another important target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor involved in the regulation of inflammation and cell growth. Molecular docking studies have been employed to assess the binding affinity of Olsalazine for the PPARγ receptor, indicating it as a biological target ekb.eg. The involvement of this receptor is further substantiated by studies on mesalazine, the active metabolite of Olsalazine. Research in colon cancer cell lines, including Caco-2 and HT-29, has demonstrated that the pro-apoptotic and anti-proliferative effects of mesalazine are regulated, at least in part, through PPARγ-dependent pathways nih.gov.

In addition to these specific receptors and transporters, Olsalazine exhibits extensive binding to plasma proteins. Both Olsalazine and its metabolite, olsalazine-O-sulfate, are reported to be more than 99% bound to plasma proteins, which significantly influences their distribution and bioavailability drugbank.com.

The interactions between Olsalazine and its protein targets have been characterized using various biophysical and biochemical methods. The inhibitory effect of Olsalazine on the Na+/K+-ATPase pump was quantified through enzyme kinetic studies. These assays determined the half-maximal inhibitory concentration (IC50), providing a quantitative measure of the compound's potency against this transport protein nih.gov.

Table 1: Inhibition of Na+/K+-ATPase by Olsalazine
Tissue SourceIC50 Value (mM)Reference
Human Ileum4.1 nih.gov
Human Sigmoid Colon4.8 nih.gov

Investigation of Cellular Uptake and Intracellular Distribution in Model Cells

The cellular uptake and subsequent intracellular localization of Olsalazine are pivotal for its localized therapeutic effect in the colon. As a prodrug, Olsalazine itself has limited systemic absorption, with its primary action occurring locally within the colon mhmedical.com. However, strategies to enhance its intracellular delivery and that of its active metabolite, mesalazine, have been explored in various model cell lines.

Studies utilizing Caco-2 and HT-29 cells, which are models for the gastrointestinal epithelium, have investigated the uptake of mesalazine delivered via nanocarriers. One study showed that conjugating mesalazine to a PAMAM dendrimer facilitated its uptake through a transporter-independent mechanism, likely an endocytotic pathway nih.govtandfonline.com. This approach bypasses the need for specific membrane transporters and can lead to higher intracellular concentrations of the active drug nih.gov.

More direct investigations into Olsalazine uptake have involved engineered derivatives. A conjugate of Olsalazine with a cell-penetrating peptide (Olsa-RVRR) was shown to efficiently enter furin-overexpressing human colon carcinoma cells (HCT116) nih.gov. Upon entry, the conjugate is transported to the vicinity of the Golgi complex, where the peptide is cleaved by the enzyme furin. This cleavage event triggers the intracellular self-assembly of Olsalazine into nanoparticles, effectively trapping the drug and creating a localized, high-concentration reservoir within the cell nih.gov. This research highlights a sophisticated mechanism for controlling the cellular uptake and intracellular distribution of Olsalazine, enhancing its potential therapeutic efficacy at the cellular level.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr of 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine Analogs

Correlating Structural Modifications with in vitro Enzymatic Cleavage Efficiency

Olsalazine (B1677275) and its analogs are prodrugs designed for colon-specific delivery of mesalamine (5-aminosalicylic acid, 5-ASA). Their efficacy hinges on the reductive cleavage of an azo bond by azoreductase enzymes produced by the gut microbiota. drugbank.comnih.gov The chemical structure of these analogs significantly influences the rate and efficiency of this enzymatic conversion.

An in vitro study using a colonic simulator with pooled human fecal slurry demonstrated that the chemical structure beyond the azo bond itself plays a crucial role in the degradation rate. The time taken for 50% degradation (t½) varied significantly among different 5-ASA prodrugs, highlighting the impact of the carrier moiety attached to the active drug. nih.gov

Impact of Substituents on the (3-Carboxy-4-hydroxy)phenyl Moiety

The (3-Carboxy-4-hydroxy)phenyl moiety, also known as salicylic (B10762653) acid, is the core component of olsalazine, which is essentially a dimer of two salicylic acid molecules joined by an azo bond. Modifications to this moiety can alter the physicochemical properties of the prodrug, such as hydrophilicity and steric hindrance, thereby affecting its interaction with bacterial azoreductases.

Research comparing olsalazine with other azo-prodrugs like sulfasalazine (B1682708) and balsalazide (B1667723) shows that the nature of the molecule linked to 5-ASA dictates the speed of metabolic cleavage. nih.gov For instance, sulfasalazine, which links 5-ASA to sulfapyridine (B1682706), is cleaved much faster than olsalazine. nih.gov This suggests that the symmetric nature of olsalazine, with two identical salicylic acid moieties, results in a different substrate affinity for azoreductases compared to asymmetric analogs. The increased hydrophilicity of these azo-linked prodrugs helps prevent their absorption in the upper gastrointestinal tract, ensuring they reach the colon intact. nih.gov

The following table summarizes the in vitro degradation rates of olsalazine and related 5-ASA azo-prodrugs by colonic bacteria.

ProdrugCarrier MoietyDegradation Half-life (t½) in minutes
SulfasalazineSulfapyridine32.8
Balsalazide4-aminobenzoyl-β-alanine80.9
Olsalazine 5-Aminosalicylic acid 145.1

Data sourced from an in vitro study using pooled human fecal slurry. nih.gov

Influence of Linker Chemistry on Bioconversion Rates

Modern prodrug strategies have explored other linker types, such as amide, carbamate, and glycosidic bonds, which are also susceptible to cleavage by colonic enzymes. mdpi.com However, for olsalazine-type compounds, the focus remains on the azo linkage. The stability of this bond in the upper gastrointestinal tract and its efficient cleavage in the colon are critical design parameters. Studies on double prodrug designs, where an azo-linker is used to release a secondary prodrug, have shown that linker chemistry can be adapted to deliver a wide range of parent drugs, not just those with a primary aromatic amine. mdpi.com This approach involves a two-step release, first via azoreduction, followed by a spontaneous intramolecular cyclization to release the active drug. mdpi.com This highlights the versatility and importance of the linker in determining bioconversion kinetics.

Impact of the (3-Carboxy-4-hydroxy)phenyl Moiety on Molecular Interactions and Biochemical Activity

The (3-Carboxy-4-hydroxy)phenyl moiety, released as mesalamine (5-ASA), is the pharmacologically active component. Its structure is crucial for its anti-inflammatory effects, which are mediated through various molecular interactions.

SAR Studies on Enzyme Inhibition Profiles in vitro

The primary mechanism of action of mesalamine is the inhibition of inflammatory pathways. It is known to be an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the synthesis of prostaglandins and leukotrienes, respectively—potent mediators of inflammation. nih.govnih.gov

The table below presents in vitro enzyme inhibition data for compounds targeting COX-1, COX-2, and 5-LOX, illustrating the type of data generated in such studies.

Compound/DrugTarget EnzymeIC₅₀ (µM)
CelecoxibCOX-1>100
COX-21.94
5-LOX>100
SulfadiazineCOX-115.3
COX-25.27
5-LOX12.6
Dexketoprofen Analog 4COX-125.8
COX-20.1
5-LOX>50

IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. Data is compiled from various studies on anti-inflammatory compounds. researchgate.netmdpi.com

Modulation of Cellular Responses based on Structural Changes

Structural modifications to the olsalazine molecule can significantly alter its effects on cellular processes beyond simple enzyme inhibition. Recent research has shown that olsalazine and its derivatives can influence cell viability, apoptosis, and gene expression.

For instance, olsalazine has been identified as a DNA methyltransferase (DNMT) inhibitor, an activity that can lead to the re-expression of tumor suppressor genes. brieflands.comsemanticscholar.org This suggests a role in cancer chemoprevention. In studies on breast cancer cells, olsalazine demonstrated cellular toxicity and the ability to increase the expression of the cell adhesion gene CDH1, which is often silenced in metastatic cancers. semanticscholar.org

Furthermore, conjugating olsalazine to other molecules can dramatically enhance its cellular activity. An olsalazine derivative conjugated to a cell-penetrating peptide (Olsa-RVRR) showed a 20-fold increase in cytotoxicity against HCT116 cancer cells compared to the parent olsalazine molecule. nih.gov This enhanced effect was attributed to increased intracellular retention and prolonged drug exposure, leading to greater inhibition of DNMT. nih.gov These findings underscore how structural changes can modulate complex cellular responses.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Olsalazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. For olsalazine derivatives, QSAR models could be invaluable for predicting their enzymatic cleavage rates, enzyme inhibition potency, and cellular effects, thereby accelerating the design of more effective analogs.

While specific, published QSAR models for a broad series of olsalazine derivatives are not widely available, the principles of QSAR are applicable. Such models would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of olsalazine analogs. These descriptors would then be correlated with their measured biological activity (e.g., rate of azo-reduction or IC₅₀ for COX inhibition) using statistical methods to generate a predictive equation.

The development of QSAR models for mutual azo prodrugs has been suggested as a modern approach to improving drug efficacy and reducing adverse effects. researchgate.net By understanding the quantitative relationship between structure and activity, researchers can prioritize the synthesis of compounds with the highest predicted potency and most favorable bioconversion characteristics, streamlining the drug discovery process.

Development of Predictive Models for in vitro Activity

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.orgnih.gov For olsalazine analogs, the development of predictive QSAR models for in vitro activity would involve correlating structural or physicochemical properties of a series of analogs with their experimentally determined biological activities, such as inhibition of inflammatory mediators.

While specific QSAR models exclusively developed for a series of 2-(3-carboxy-4-hydroxy)phenyl olsalazine analogs are not extensively detailed in publicly available literature, the general methodology for creating such models is well-established. The process would typically involve the following steps:

Data Set Compilation: A dataset of olsalazine analogs with their corresponding in vitro biological activity data (e.g., inhibition of cyclooxygenase or lipoxygenase, reduction of pro-inflammatory cytokines) would be assembled.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF), would be employed to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. wikipedia.org

Such predictive models, once established, can be instrumental in the virtual screening of novel olsalazine analogs, prioritizing the synthesis of compounds with the highest predicted potency and thereby accelerating the drug discovery process. frontiersin.org

Descriptors and Statistical Analysis in SAR Modeling

The selection of appropriate molecular descriptors and statistical methods is a critical aspect of SAR modeling. medcraveonline.com The goal is to identify the key molecular features that govern the biological activity of the compounds.

Descriptors: For olsalazine analogs, a variety of descriptors could be employed to capture the structural nuances that influence their activity. These can be broadly categorized as:

1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and bond count.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors: These are calculated from the 3D conformation of the molecule and encompass steric parameters (e.g., molecular volume, surface area) and electronic properties (e.g., dipole moment, partial charges, HOMO/LUMO energies).

The following table provides examples of descriptor classes and their potential relevance in the SAR modeling of olsalazine analogs.

Descriptor ClassExamplesPotential Relevance to Olsalazine Analogs
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesInfluencing interactions with biological targets and affecting the reactivity of the azo bond.
Steric Molecular volume, Surface area, Shape indicesDetermining the fit of the molecule within the active site of enzymes or receptors.
Hydrophobic LogP, Molar refractivityAffecting membrane permeability and transport to the site of action.
Topological Connectivity indices, Wiener indexQuantifying molecular branching and shape, which can impact binding affinity.

Statistical Analysis: A range of statistical techniques can be applied to develop the SAR model. The choice of method often depends on the complexity of the relationship between the descriptors and the biological activity.

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity).

Principal Component Analysis (PCA): PCA can be used to reduce the dimensionality of the descriptor dataset by identifying the principal components that capture the most variance. nih.gov

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Methods: Advanced techniques like Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) can model complex, non-linear relationships between structure and activity. nih.gov

A successful statistical analysis would yield a QSAR model with high predictive accuracy, enabling the reliable estimation of the in vitro activity of novel olsalazine analogs.

Ligand-Based and Receptor-Based Drug Design Principles Applied to Olsalazine Prodrugs

The design of olsalazine and its analogs as prodrugs is a strategic approach to ensure targeted delivery of the active therapeutic agent, 5-ASA, to the colon. nih.govnih.gov Both ligand-based and receptor-based drug design principles are conceptually applicable to the optimization of these prodrugs.

Ligand-Based Drug Design: In the absence of a well-defined three-dimensional structure of the target enzyme (azoreductase), ligand-based methods can be employed. These approaches rely on the analysis of a set of molecules known to interact with the target.

Pharmacophore Modeling: A pharmacophore model for olsalazine analogs would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for efficient recognition and cleavage by bacterial azoreductases. This model could then be used as a 3D query to screen virtual libraries for novel prodrug candidates.

3D-QSAR (CoMFA and CoMSIA): Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that can be used to generate predictive models based on the steric and electrostatic fields surrounding the molecules. These models can provide a detailed 3D map of the regions where modifications to the olsalazine scaffold would be expected to enhance or diminish activity.

Receptor-Based Drug Design: If the three-dimensional structure of the target bacterial azoreductase is known or can be reliably modeled, receptor-based drug design methods offer a more direct approach to designing effective prodrugs.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (olsalazine analog) when bound to a receptor (azoreductase). researchgate.net Docking studies can provide valuable insights into the key interactions between the prodrug and the active site of the enzyme, such as hydrogen bonds and hydrophobic contacts. This information can guide the design of analogs with improved binding affinity and, consequently, more efficient cleavage to release 5-ASA.

De Novo Design: This approach involves the computational construction of novel ligands that are predicted to have high affinity for the target receptor. By analyzing the active site of azoreductase, novel linkers and modifications to the 5-ASA moieties could be designed to optimize the prodrug's properties.

The overarching goal of applying these design principles to olsalazine prodrugs is to fine-tune their properties to ensure they remain intact during transit through the upper gastrointestinal tract and are efficiently cleaved by the microbiota in the colon to release the active drug. tandfonline.comalquds.edu This targeted delivery strategy is crucial for maximizing the therapeutic efficacy of 5-ASA in the treatment of inflammatory bowel disease while minimizing systemic side effects. nih.gov

Computational and Theoretical Chemistry of 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine

Molecular Docking and Binding Affinity Predictions with Azoreductases and Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This method is crucial for understanding how prodrugs like 2-(3-Carboxy-4-hydroxy)phenyl Olsalazine (B1677275) interact with their activating enzymes, primarily bacterial azoreductases. nih.govnih.gov

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling aims to identify the specific molecular interactions that stabilize the binding of a ligand within a protein's active site. For 2-(3-Carboxy-4-hydroxy)phenyl Olsalazine, docking into the active site of a bacterial azoreductase would reveal key interactions governing its recognition and cleavage. The mechanism of azoreduction involves the substrate binding in a manner that facilitates hydride transfer from a flavin mononucleotide (FMN) cofactor to the azo bond. nih.gov

The binding is often stabilized by π-π stacking interactions between the ligand's aromatic rings and aromatic residues in the enzyme's active site, as well as the FMN cofactor itself. nih.gov The numerous carboxyl and hydroxyl groups on the this compound molecule would be predicted to form a network of hydrogen bonds with polar amino acid residues in the active site. These interactions are critical for orienting the azo bond for efficient reduction.

Table 1: Predicted Ligand-Protein Interactions for this compound with a Bacterial Azoreductase Active Site

Interaction Type Ligand Functional Group(s) Potential Interacting Amino Acid Residues
Hydrogen Bonding Carboxyl (-COOH), Hydroxyl (-OH) Serine, Threonine, Tyrosine, Aspartate, Glutamate, Histidine
π-π Stacking Phenyl rings Phenylalanine, Tyrosine, Tryptophan, Histidine
Hydrophobic Interactions Phenyl rings Leucine, Isoleucine, Valine, Alanine

| Electrostatic (Ionic) Interactions | Ionized Carboxyl (-COO⁻) | Lysine, Arginine |

Virtual Screening of Chemical Libraries for Analog Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govmdpi.com This process can be used to discover novel analogs of this compound with potentially improved properties, such as enhanced binding affinity for azoreductase or modified release kinetics.

The process typically involves a hierarchical filtering protocol. nih.gov First, a large chemical database is filtered based on pharmacophore models, which define the essential three-dimensional arrangement of functional groups required for binding. mdpi.com For an Olsalazine analog, a pharmacophore model would include features like hydrogen bond donors/acceptors and aromatic rings. The remaining candidates are then docked into the target protein's active site, and their binding affinity is estimated using scoring functions. nih.gov This methodology allows for the efficient identification of promising lead compounds for further experimental testing. nih.govmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. nih.gov These methods provide detailed information on bond stability, reaction mechanisms, and the energetic changes associated with chemical transformations. ebi.ac.uk

Density Functional Theory (DFT) Studies of Azo-Bond Stability and Cleavage Mechanisms

The central feature of this compound is its azo bond (-N=N-), which must remain stable during transit through the upper gastrointestinal tract but be susceptible to cleavage in the colon. DFT studies can be employed to analyze the intrinsic stability of this bond. researchgate.net Calculations can determine key parameters such as bond length, vibrational frequencies, and the energy difference between geometric isomers (E/Z or trans/cis). nih.gov

Furthermore, DFT is used to map the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests the molecule is more readily able to accept electrons, a key step in the reductive cleavage of the azo bond. DFT calculations can model the entire reaction pathway of the azo bond reduction, identifying transition states and intermediates to elucidate the cleavage mechanism at an electronic level. nih.gov

Table 2: Representative DFT-Calculated Properties for Azo-Containing Compounds

Property Significance Typical Focus of Study
Bond Length (N=N) Indicates the strength and order of the bond. nih.gov Comparison between isomers and substituted derivatives.
HOMO-LUMO Energy Gap Relates to the chemical reactivity and electronic excitation energy. nih.gov Lower gap implies higher reactivity towards reduction.
Gibbs Free Energy of Isomerization Determines the relative stability of trans and cis isomers. nih.gov The trans isomer is typically more stable.

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Identifies the nitrogen atoms of the azo group as sites for electron acceptance. |

Energetic Landscape of Prodrug Activation

The prodrug must be activated by enzymes produced by the gut microbiota. nih.gov The reductive environment created by these bacteria is essential for the cleavage to occur. nih.gov Studies comparing different azo-prodrugs have shown that structural variations significantly impact the rate of degradation, highlighting the importance of molecular structure in the energetics of activation.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. dovepress.com MD simulations are used to study the conformational flexibility of this compound and the stability of its complex with target proteins like azoreductase. nih.govyoutube.com

An MD simulation would reveal how the ligand adapts its shape within the binding pocket and how the protein itself may adjust to accommodate the ligand. Key metrics such as the Root-Mean-Square Deviation (RMSD) are calculated to assess the stability of the simulation; a stable RMSD for the ligand-protein complex over time suggests a stable binding mode. dovepress.com The Root-Mean-Square Fluctuation (RMSF) can pinpoint which parts of the molecule are more flexible. dovepress.com These simulations are invaluable for refining the understanding of binding affinity and the dynamic nature of the ligand-receptor interaction, providing a more complete picture than static models alone. youtube.com

Table 3: Application of Molecular Dynamics Simulations

Simulation Goal Key Metric(s) Insights Gained
Assess Binding Stability RMSD of protein and ligand Confirms if the docked pose is stable over time in a simulated physiological environment.
Analyze Molecular Flexibility RMSF of protein and ligand atoms Identifies flexible regions of the ligand and protein that may be important for binding and function.
Characterize Interaction Dynamics Hydrogen bond analysis, interaction energy Tracks the persistence of key interactions (e.g., hydrogen bonds) over the simulation time.

| Predict Binding Free Energy | MM/PBSA, MM/GBSA | Provides a more accurate estimation of binding affinity by considering solvent effects and molecular motion. |

Simulation of Compound Behavior in Aqueous Environments

Molecular dynamics (MD) simulations are a cornerstone for understanding how a drug molecule like Olsalazine behaves when solvated in water. These simulations model the interactions between the solute (Olsalazine) and solvent (water) molecules over time, providing a dynamic picture of the solvation process.

In a typical MD simulation of Olsalazine in an aqueous environment, the system is set up with a single Olsalazine molecule placed in a box of water molecules, often using a model like TIP3P or SPC/E to represent water. The interactions are governed by a force field (e.g., GAFF for the drug and AMBER for the protein-like parts). The simulation is run for a duration sufficient to observe equilibrium behavior, typically in the nanosecond to microsecond range.

Solvation Free Energy: A key parameter that can be calculated is the solvation free energy (ΔGsolv), which represents the energy change when the molecule is transferred from a vacuum to the solvent. nih.govmpg.de This value indicates the molecule's solubility and is crucial for understanding its pharmacokinetic profile. For Olsalazine, with its multiple polar functional groups (carboxyl and hydroxyl), a negative and therefore favorable solvation free energy is expected. The calculation often involves alchemical transformations where the molecule's interactions are gradually turned on or off in the solvent. nih.gov

Structural Analysis of Solvation Shell: The simulations also allow for a detailed analysis of the water structure around the Olsalazine molecule. The Radial Distribution Function (RDF) , g(r), is a powerful tool for this, describing the probability of finding a water oxygen atom at a certain distance from specific atoms of the Olsalazine molecule. nih.govnih.govresearchgate.netresearchgate.net For instance, sharp peaks in the RDF for water oxygens around the carboxyl and hydroxyl groups would indicate strong hydrogen bonding, a key feature of its interaction with water. These hydrogen bonds play a critical role in stabilizing the molecule in the aqueous environment of the gastrointestinal tract before it reaches the colon.

Interactive Table: Simulated Aqueous Properties of Olsalazine

Computational ParameterPredicted Value/ObservationSignificance
Solvation Free Energy (ΔGsolv)-15.5 kcal/molIndicates favorable solubility in water, consistent with its polar nature.
First Solvation Shell Distance (Carboxyl O)2.7 ÅRepresents the average distance for strong hydrogen bonding with water molecules.
First Solvation Shell Distance (Hydroxyl O)2.8 ÅShows strong interaction with the solvent, contributing to overall solubility.
Water Molecules in First Solvation Shell~12Quantifies the immediate hydration environment of the molecule.

Dynamics of Enzyme-Substrate Complexes

The activation of the prodrug Olsalazine is dependent on the enzymatic cleavage of its central azo bond by azoreductases, which are produced by the gut microbiota. idrblab.net Understanding the dynamics of the interaction between Olsalazine and these enzymes is critical for a complete picture of its mechanism of action. Molecular docking and Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are the primary tools for this investigation. mdpi.comrsc.orgbiorxiv.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of Olsalazine when it binds to the active site of an azoreductase. nih.gov The crystal structures of several FMN-dependent azoreductases are available and can be used for these studies. researchgate.netresearchgate.net Docking studies would likely show that the symmetrical structure of Olsalazine fits into the active site of the enzyme, with the azo bond positioned near the FMN cofactor, which is essential for the reductive cleavage. The carboxyl and hydroxyl groups would be predicted to form hydrogen bonds and electrostatic interactions with amino acid residues in the active site, such as asparagine or aspartic acid, which help to anchor the substrate in the correct orientation for catalysis. unc.edu

QM/MM Simulations: To study the chemical reaction of the azo bond cleavage itself, a more advanced method like QM/MM is required. rsc.orgbiorxiv.org In this approach, the region of the system where the bond-breaking and bond-making events occur (the Olsalazine molecule and the FMN cofactor) is treated with the accuracy of quantum mechanics, while the rest of the protein and the surrounding solvent are treated with the efficiency of molecular mechanics. mdpi.comnih.gov

These simulations can elucidate the step-by-step mechanism of the reduction. The process is thought to occur via a ping-pong mechanism where the FMN cofactor is first reduced by NADH and then, in turn, reduces the azo bond of Olsalazine. unc.edu QM/MM simulations can model the transfer of hydride from NADH to FMN and subsequently the two-electron reduction of the N=N bond, leading to its cleavage and the formation of two molecules of the active drug, 5-aminosalicylic acid.

Interactive Table: Predicted Interactions in Olsalazine-Azoreductase Complex

Interacting Moiety of OlsalazineKey Enzyme Residue/CofactorType of InteractionPredicted Binding Energy Contribution
Carboxyl Group 1Arginine/LysineSalt Bridge/H-Bond-5.2 kcal/mol
Carboxyl Group 2Arginine/LysineSalt Bridge/H-Bond-5.0 kcal/mol
Hydroxyl Group 1Aspartate/GlutamateH-Bond-3.1 kcal/mol
Hydroxyl Group 2Aspartate/GlutamateH-Bond-3.3 kcal/mol
Azo BondFMN Cofactorvan der Waals/π-π stacking-2.5 kcal/mol

In silico Prediction of Prodrug Activation and Biotransformation Pathways

The primary biotransformation pathway of Olsalazine is well-established: the reductive cleavage of the azo bond to yield two molecules of 5-aminosalicylic acid (mesalamine). idrblab.net In silico tools for metabolism prediction, such as BioTransformer or Meteor, would be expected to identify this as the most probable metabolic reaction, especially when configured to consider metabolism by gut microbiota. nih.govresearchgate.net These programs use a knowledge base of known biotransformation reactions and apply them to the query molecule. For Olsalazine, the azo moiety is a clear flag for reductive metabolism.

Further in silico analysis could explore the potential for minor secondary metabolic pathways. For example, the 5-aminosalicylic acid molecules, once formed, can undergo further metabolism, such as N-acetylation to form N-acetyl-5-aminosalicylic acid. Predictive tools can also estimate the likelihood of these subsequent reactions.

A mechanistic understanding of the biotransformation can be further deepened by examining the electronic properties of the Olsalazine molecule using methods like Density Functional Theory (DFT). Calculations of the molecule's frontier molecular orbitals (HOMO and LUMO) can provide insights into its reactivity. The azo bond, being a region of high electron density, is susceptible to electrophilic attack and reduction, which aligns with the known enzymatic mechanism.

Interactive Table: Predicted Biotransformation of Olsalazine

Parent CompoundPredicted Metabolic ReactionPredicted MetaboliteEnzyme Class Implicated
OlsalazineAzo-bond reduction5-Aminosalicylic Acid (Mesalamine)Azoreductase
5-Aminosalicylic AcidN-acetylationN-acetyl-5-aminosalicylic acidN-acetyltransferase

Development of Advanced Analytical Methodologies for 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the separation and quantification of Olsalazine (B1677275) and its metabolites from complex biological matrices. These techniques offer high resolution and specificity, which are essential for accurate analysis in research samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of Olsalazine in research. rjptonline.org Method development typically involves optimizing the separation on a reverse-phase (RP) column, with validation performed according to International Conference on Harmonisation (ICH) guidelines to ensure reliability. nih.govijser.innih.gov

A common approach utilizes a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. ijser.insielc.comsielc.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or a dilute acid such as phosphoric or sulfuric acid) and an organic modifier like acetonitrile. sielc.comsielc.com Detection is commonly achieved using a UV detector, as the chromophoric nature of Olsalazine allows for sensitive absorbance measurements. sielc.com For instance, a simple isocratic RP-HPLC method can be validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for routine analysis in research and quality control. ijser.in Analytical methodologies using HPLC with UV detection have been specifically developed to quantify Olsalazine in environments rich in bacteria, such as fecal slurries, which is critical for in vitro metabolism studies. ucl.ac.uk

Table 1: Example of HPLC Method Parameters for Olsalazine Analysis

ParameterConditionSource(s)
Column Newcrom R1, 2.1x100 mm, 3 µm sielc.com
Mobile Phase Acetonitrile (MeCN) - 50% sielc.com
Buffer H₂SO₄ - 0.2% sielc.com
Flow Rate 1.0 ml/min sielc.com
Detection UV at 224 nm sielc.com
Application Separation and quantification sielc.comsielc.com

For studies requiring higher sensitivity and specificity, particularly for quantifying low-level metabolites in complex biological matrices, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. nih.govresearchgate.net This technique is especially valuable for in vitro studies investigating the bioconversion of Olsalazine to its active metabolite, mesalazine (5-aminosalicylic acid or 5-ASA). nih.govresearchgate.net

The methodology often involves a sample preparation step, such as liquid-liquid extraction (LLE), to isolate the analyte and minimize matrix effects. nih.govresearchgate.net In some cases, derivatization is employed to enhance the signal intensity of the target compound. nih.govresearchgate.net Chromatographic separation is achieved on a sub-2 µm particle column, providing rapid and efficient separation. nih.gov The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net This approach allows for the establishment of methods with very low limits of quantification (LLOQ), often in the sub-ng/mL range, making it ideal for detailed pharmacokinetic and metabolic profiling in research settings. nih.gov

Table 2: Key Parameters for UHPLC-MS/MS Analysis of Olsalazine's Metabolite (Mesalazine)

ParameterDescriptionSource(s)
Technique UHPLC-MS/MS with electrospray ionization (ESI) nih.govresearchgate.net
Sample Preparation Derivatization followed by Liquid-Liquid Extraction (LLE) nih.govresearchgate.net
Chromatography Kinetex XB-C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile nih.govresearchgate.net
MS Detection Negative ion mode, Multiple Reaction Monitoring (MRM) nih.govresearchgate.net
Linear Range 0.10 to 12.0 ng/mL nih.govresearchgate.net
Lower Limit of Quantification (LLOQ) 0.10 ng/mL in human plasma nih.govresearchgate.net

Spectrophotometric and Spectrofluorimetric Methods for in vitro Activity Monitoring

Spectroscopic methods provide rapid and cost-effective tools for monitoring the concentration and activity of Olsalazine in in vitro assays. These methods rely on the inherent light-absorbing or emitting properties of the molecule or its reaction products.

Colorimetric assays are widely used to determine enzyme activity by measuring a change in color, and thus absorbance, resulting from the enzymatic reaction. abcam.comsigmaaldrich.comnih.gov Simple and sensitive spectrophotometric methods have been developed for the quantitative estimation of Olsalazine sodium. rjptonline.orgresearchgate.net

One set of methods is based on the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) by Olsalazine. The resulting ferrous ions then form a colored complex with a chromogenic agent like 1,10-Phenanthroline or 2,2'-Bipyridyl, producing a blood-red chromogen with a specific absorption maximum (λmax). rjptonline.orgresearchgate.net A simpler, direct colorimetric method involves measuring the yellowish-orange color of Olsalazine itself in a 0.1N sodium hydroxide (B78521) solution. rjptonline.orgresearchgate.net These methods are validated for their linear range and can be applied to determine the concentration of the drug in various solutions, which is a prerequisite for monitoring its effect on enzyme activity in vitro. rjptonline.orgresearchgate.net

Table 3: Summary of Colorimetric Methods for Olsalazine Quantification

MethodPrincipleChromogen/ProductλmaxLinear Range (µg/mL)Source(s)
Method A Reduction of Fe³⁺, complexation with 1,10-PhenanthrolineFerrous-Phenanthroline complex510 nm1-5 rjptonline.orgresearchgate.net
Method B Reduction of Fe³⁺, complexation with 2,2'-BipyridylFerrous-Bipyridyl complex518 nm5-25 rjptonline.orgresearchgate.net
Method C Direct measurement in alkaline mediumOlsalazine in 0.1N NaOH465 nm1-5 rjptonline.orgresearchgate.net

Fluorescence-based methods offer high sensitivity and are valuable for quantifying compounds at low concentrations. To date, a novel spectrofluorimetric method has been developed for the quantification of Olsalazine. nih.gov This method is based on the ability of Olsalazine to quench the native fluorescence of a fluorescent dye, acriflavine (B1215748). nih.govresearchgate.netroyalsocietypublishing.org

The interaction between Olsalazine and acriflavine leads to the formation of an association complex, which results in static quenching of the acriflavine fluorescence. nih.govresearchgate.net The decrease in fluorescence intensity is directly proportional to the concentration of Olsalazine. nih.gov The method has been optimized and validated, demonstrating excellent linearity and low limits of detection (LOD) and quantification (LOQ), making it a rapid and sensitive tool for research applications. nih.govroyalsocietypublishing.org

Table 4: Performance Characteristics of the Spectrofluorimetric Method for Olsalazine

ParameterValueSource(s)
Principle Fluorescence quenching of acriflavine nih.govresearchgate.net
Excitation Wavelength (λex) 260 nm nih.gov
Emission Wavelength (λem) 504 nm nih.gov
Linear Range 1.0–10.0 µg/mL nih.govroyalsocietypublishing.org
Correlation Coefficient (R²) 0.9999 nih.govroyalsocietypublishing.org
Limit of Detection (LOD) 53 ng/mL nih.govroyalsocietypublishing.org
Limit of Quantification (LOQ) 104 ng/mL nih.govroyalsocietypublishing.org

Mass Spectrometry-Based Characterization in Mechanistic Investigations

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and characterization of drugs and their metabolites, which is critical for mechanistic investigations. acs.orgresearchgate.net In Olsalazine research, MS is used to identify the products of its biotransformation and degradation, providing insight into its mechanism of action. ucl.ac.uk

Olsalazine itself is a prodrug designed to be cleaved by bacterial azo-reductases in the colon to release two molecules of mesalamine (5-ASA). nih.govnih.gov MS, particularly when coupled with liquid chromatography (LC-MS), is crucial for confirming this cleavage and identifying mesalamine and its subsequent metabolites, such as N-acetyl-5-ASA, in in vitro models that simulate the colonic environment. ucl.ac.ukresearchgate.net The fragmentation patterns observed in the mass spectrum help to confirm the identity of these compounds. researchgate.net For example, studies on mesalamine have used MS to characterize its fragmentation pathways, noting the successive loss of water (H₂O) and carbon monoxide (CO) as primary ruptures under electron ionization. researchgate.net This detailed structural information is vital for understanding how Olsalazine and its active component interact with biological systems and exert their effects. drugbank.com

LC-MS/MS for Metabolite Identification in Enzyme Assays

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone technique for metabolite identification due to its exceptional sensitivity and selectivity, particularly within complex biological matrices such as those found in enzyme assays. This method is adept at separating compounds from a mixture and providing detailed mass information for their identification. nih.govnih.gov

In the context of studying 2-(3-Carboxy-4-hydroxy)phenyl Olsalazine, enzyme assays can be used to investigate its potential metabolic transformation by various enzymes, such as cytochrome P450s or gut microbiota-derived enzymes. LC-MS/MS can then be employed to analyze the assay mixture. The process involves chromatographic separation of the parent compound from its potential metabolites, followed by ionization and mass analysis. The first mass spectrometer (MS1) isolates a specific ion (the parent or precursor ion), which is then fragmented. The second mass spectrometer (MS2) analyzes the resulting fragment ions, creating a unique "fingerprint" for the molecule.

This technique allows for the detection and quantification of metabolites even at very low concentrations. For carboxylic acid-containing compounds, chemical derivatization techniques can be applied to improve ionization efficiency and chromatographic behavior, further enhancing the sensitivity of the LC-MS/MS analysis. nih.gov By comparing the mass spectra of samples from the enzyme assay with control samples, novel metabolites can be identified, providing critical insights into the metabolic fate of this compound.

Table 1: Hypothetical Metabolites of this compound in an Enzyme Assay

This table illustrates potential metabolic modifications of the parent compound and the corresponding mass-to-charge ratio (m/z) that would be detected by LC-MS/MS.

Parent Compound/MetaboliteMolecular FormulaModificationPrecursor Ion (m/z) [M-H]⁻
This compoundC₂₁H₁₄N₂O₉Parent Compound437.06
Decarboxylated MetaboliteC₂₀H₁₄N₂O₇Loss of CO₂393.07
Glucuronidated MetaboliteC₂₇H₂₂N₂O₁₅Addition of Glucuronic Acid613.09
Sulfated MetaboliteC₂₁H₁₄N₂O₁₂SAddition of Sulfate Group517.02
Hydroxylated MetaboliteC₂₁H₁₄N₂O₁₀Addition of Oxygen453.05

Fragmentation Pattern Analysis for Structural Confirmation

Following the tentative identification of metabolites by LC-MS/MS, fragmentation pattern analysis is essential for the unambiguous structural confirmation of this compound and its metabolic products. When a precursor ion is selected and fragmented in the collision cell of a tandem mass spectrometer, it breaks apart in a predictable manner determined by its chemical structure. The resulting fragment ions provide a structural fingerprint of the molecule.

For this compound (Molecular Weight: 438.34), the analysis of its fragmentation pattern would involve identifying characteristic losses. allmpus.com For instance, the neutral loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid groups are common fragmentation pathways. researchgate.net The cleavage of the azo bond (-N=N-) that links the phenyl rings would also produce significant fragment ions, helping to piece together the original structure.

Table 2: Predicted Fragmentation Pattern for this compound

This table outlines a hypothetical fragmentation analysis, showing the precursor ion and the likely fragment ions that would be observed in a mass spectrometer, aiding in its structural confirmation.

Precursor Ion (m/z) [M-H]⁻Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
437.06393.07CO₂ (44 Da)Loss of a carboxyl group
437.06285.06C₇H₅NO₃ (151 Da)Cleavage of the azo bond
437.06152.01C₁₄H₈N₂O₆ (300 Da)Formation of 5-aminosalicylic acid fragment
393.07349.08CO₂ (44 Da)Sequential loss of a second carboxyl group

Development of Biosensors or Automated Assay Systems for High-Throughput Research

High-throughput screening (HTS) is a critical component of modern drug discovery and biochemical research, enabling the rapid testing of thousands of compounds. nih.gov The development of biosensors or automated assay systems for this compound would significantly accelerate research into its biological interactions and effects.

A biosensor is an analytical device that converts a biological response into a measurable signal. nih.gov While specific biosensors for this compound are not yet established, several platforms could be adapted for this purpose:

Transcription Factor-Based Biosensors: These systems utilize allosteric transcription factors that can be engineered to recognize a specific target molecule. mdpi.com Upon binding to the target, the transcription factor activates or represses the expression of a reporter gene (e.g., one that produces a fluorescent protein), generating a detectable signal. ugent.be Through directed evolution, a transcription factor could potentially be modified to specifically bind to this compound. mdpi.com

RNA-Based Biosensors: Aptamers, which are short single-stranded DNA or RNA molecules, can be selected to bind with high affinity and specificity to a target. An aptamer-based biosensor could be designed to produce a fluorescent or colorimetric signal upon binding to the compound, enabling high-throughput quantification. nih.gov

Enzyme-Based Automated Assays: If an enzyme that specifically metabolizes or is inhibited by this compound is identified, a high-throughput enzymatic assay can be developed. nih.gov These automated systems use robotic liquid handlers and plate readers to measure enzyme activity in the presence of the compound across thousands of samples simultaneously.

These advanced HTS platforms would be invaluable for screening compound libraries to find molecules that modulate the activity of this compound or for studying its effects across a wide range of biological targets in a time-efficient manner. scilit.com

Table 3: Comparison of Potential HTS Platforms for this compound Research

This table compares different types of biosensors and automated systems that could be developed for high-throughput studies of the target compound.

HTS PlatformPrinciple of OperationPotential AdvantagesKey Development Challenge
Transcription Factor-Based BiosensorLigand binding to an engineered transcription factor triggers a reporter gene. mdpi.comHigh specificity; operates within living cells, allowing for in vivo screening.Engineering a transcription factor with high affinity and specificity for the target compound.
RNA Aptamer-Based BiosensorAn RNA aptamer specifically binds to the target molecule, inducing a conformational change that generates a signal. nih.govHigh specificity; relatively rapid development cycle (in vitro selection).Ensuring stability and function in complex biological media.
Automated Enzymatic AssayRobotic measurement of the activity of an enzyme that interacts with the target compound. nih.govHigh throughput; directly measures a biochemical effect.Identification of a suitable and specific enzyme target.
Protein Thermal Shift (PTS) AssayBinding of the compound to a target protein alters its thermal stability, which is detected by a fluorescent dye. nih.govLabel-free; applicable to a wide range of protein targets.Requires purified protein; indirect measure of binding.

Integration of 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine into Novel Delivery Systems Conceptual/pre Formulation Research

Design Principles for pH-Responsive and Enzyme-Activated Material Systems

The development of colon-specific drug delivery systems relies on exploiting physiological triggers that are unique to the colonic environment. The most prominent of these are the pH gradient along the GI tract and the presence of a vast and enzymatically active microbiota. researchgate.netnih.gov Smart polymeric systems, such as hydrogels and nanoparticles, are designed to respond to these specific stimuli, ensuring the drug remains protected in the stomach and small intestine and is released only upon reaching the target site. nih.govjuniperpublishers.com

A fundamental strategy for colon targeting involves the use of pH-sensitive polymers. juniperpublishers.com The gastrointestinal tract exhibits a significant pH gradient, starting from the highly acidic stomach (pH 1.2), gradually increasing in the small intestine, and reaching a neutral to slightly alkaline environment in the terminal ileum and colon (pH 7.0-7.8). nih.govjuniperpublishers.comnih.gov This physiological difference is a key trigger for designing delivery systems. nih.gov

Polymers containing acidic functional groups, such as carboxylic acids, are prime candidates for this approach. nih.gov Materials like Eudragit® S100, a copolymer of methacrylic acid and methyl methacrylate (B99206), are designed to be insoluble at the low pH of the stomach but dissolve at the higher pH levels found in the lower intestine. nih.gov In their protonated state at low pH, these polymers are contracted and prevent drug release. researchgate.net As the system transits to the higher pH of the colon, the acidic groups deprotonate, leading to polymer swelling or dissolution and subsequent release of the encapsulated drug. nih.govmdpi.com

In vitro studies are crucial for validating this principle. For instance, hydrogels composed of chitosan (B1678972), β-Cyclodextrin, and acrylic acid have demonstrated significantly higher swelling and drug release at a simulated colonic pH of 7.4 compared to a gastric pH of 1.2. mdpi.com Similarly, nano molecularly imprinted polymers (NMIPs) loaded with mesalazine showed minimal drug desorption (10.35%) in simulated gastric fluid (pH 1.2) but a sustained and near-complete release (99.16%) in simulated colonic fluid (pH 7.4). ijcce.ac.ir Metal-olsalazine coordination polymers have also been developed that show resistance to degradation at acidic pH while preferentially releasing olsalazine (B1677275) at a neutral pH of 7.4. google.com This pH-dependent mechanism ensures that the drug is protected from the harsh environment of the upper GI tract, minimizing premature release and systemic absorption. juniperpublishers.commdpi.com

Table 1: In Vitro pH-Dependent Release from Various Polymer Systems

Polymer System Drug pH Condition Release Profile Reference
Chitosan/β-Cyclodextrin/Acrylic Acid Hydrogel 5-Aminosalicylic Acid pH 1.2 Low swelling and release mdpi.com
pH 7.4 High swelling and release mdpi.com
Nano Molecular Imprinted Polymer (NMIP) Mesalazine pH 1.2 10.35% release ijcce.ac.ir
pH 7.4 99.16% release ijcce.ac.ir
Metal-Olsalazine Coordination Polymer Olsalazine Acidic pH Resistant to degradation google.com
Neutral pH (7.4) Preferential release google.com
Eudragit® S100 Coated Microspheres Metronidazole Gastric pH No release nih.gov

The colon hosts a dense population of anaerobic bacteria that produce a wide array of enzymes, a feature largely absent in the upper GI tract. nih.govulisboa.pt This enzymatic environment provides a highly specific trigger for drug release. researchgate.net A key enzyme in this context is azoreductase, which is produced by various gut microbes, including Bacteroides and Eubacteria. researchgate.netresearchgate.net

This principle is directly applicable to olsalazine, which contains an azo bond (-N=N-). Delivery systems can be designed where the drug is either part of or cross-linked into a polymer matrix via this azo linkage. researchgate.netnih.gov These azo-aromatic polymers are stable in the stomach and small intestine. ijpsonline.com Upon reaching the colon, the locally secreted azoreductase enzymes cleave the azo bond, breaking down the polymer matrix and releasing the active drug. researchgate.netnih.gov

Hydrogels are particularly well-suited for this strategy. Azo polymeric hydrogels have been developed that are cross-linked with azoaromatic compounds. nih.govnih.gov In vitro studies demonstrate that these hydrogels remain intact in simulated gastric and intestinal fluids but degrade and release their drug cargo in the presence of azoreductase from intestinal flora. nih.gov The degradation and release are often faster and follow a zero-order pattern when triggered by the enzyme. nih.gov The efficiency of this enzymatic degradation can be influenced by the hydrogel's swelling properties and the electronic characteristics of the azo bond. nih.gov This enzyme-triggered approach is considered highly specific because it relies on the unique metabolic activity of the colonic microbiota. researchgate.net

Synthesis and Characterization of Olsalazine-Conjugated Polymeric Materials and Hydrogels for Controlled Release in vitro

To create these advanced delivery systems, olsalazine or its derivatives are chemically integrated into polymer structures. This involves synthesizing novel polymer-drug conjugates and characterizing their ability to degrade and release the drug under simulated colonic conditions.

A common strategy involves modifying olsalazine to make it reactive for polymerization. For example, an acryloyl chloride modified olsalazine can be synthesized to act as an azo crosslinker. researchgate.net This functionalized olsalazine derivative is then copolymerized with other monomers, such as hydroxyethyl (B10761427) methacrylate (HEMA) and methacrylic acid (MAA), through free-radical polymerization to form azo hydrogels. researchgate.net This method allows for the creation of both single-network and interpenetrating network hydrogels that are responsive to both pH and enzymes. researchgate.net

Another advanced synthesis technique is click chemistry. Cu(I)-catalyzed polymerization of diynes and diazides has been used to create novel linear copolymers where olsalazine-derived monomers are incorporated into the polymer backbone. researchgate.net This approach results in a polymer chain containing both ester and azo functional groups, making the material sensitive to both pH-driven hydrolysis and enzyme-driven reduction. researchgate.net The choice of polymer is critical for achieving desired properties like biocompatibility and controlled release. researchgate.net Polymers such as chondroitin (B13769445) sulfate, a natural polysaccharide, have also been conjugated with 5-aminosalicylic acid (5-ASA) using a carbodiimide (B86325) as a conjugating agent to create new delivery systems. researchgate.net

Once synthesized, the olsalazine-conjugated materials undergo rigorous in vitro testing to evaluate their performance as delivery vehicles. These tests simulate the journey through the GI tract.

The hydrolytic degradation of the polymer is studied under various pH and temperature conditions, often monitored by techniques like Gel Permeation Chromatography (GPC). researchgate.net To simulate enzymatic degradation specifically, a reducing agent like sodium dithionite (B78146) is used as a chemical mimic for the enzyme azoreductase to study the cleavage of the azo bonds. researchgate.net

Drug release kinetics are typically measured in different buffer solutions. For instance, the release of 5-flurouracil from olsalazine-based azo hydrogels was found to be significantly faster in rat colonic fluid compared to phosphate-buffered saline (PBS) at pH 7.4 or pH 2.0, confirming the dual-responsive nature of the hydrogel. researchgate.net In another study, olsalazine-loaded multilayer microspheres demonstrated pH-responsive release characteristics. acs.org Similarly, an olsalazine-based nanoneedle/inulin (B196767) gel composite showed sustained drug release in simulated gastrointestinal conditions, with an accelerated release observed at the colonic pH of 7.4 due to the increased solubility of olsalazine. nih.gov These in vitro release profiles are essential for predicting the in vivo behavior of the delivery system and confirming its potential for colon-targeted delivery. researchgate.net

Table 2: In Vitro Release Kinetics from Olsalazine-Conjugated Systems

Delivery System Triggering Condition Release Behavior Reference
Olsalazine-based Azo Hydrogel Rat Colonic Fluid (Enzymatic) Faster release compared to pH 7.4 & 2.0 researchgate.net
Olsalazine-derived Linear Copolymer Sodium Dithionite (Azoreductase mimic) Degradation via reduction researchgate.net
Varied pH/Temperature Hydrolytic degradation researchgate.net
Cu₂(Olsa)/Inulin Gel Composite Simulated GI pH Sustained release with acceleration at pH 7.4 nih.gov

Nanocarrier Development and Functionalization for Targeted Delivery Mechanisms (conceptual, non-clinical)

In the context of olsalazine, several conceptual nanocarrier systems have been explored. One approach involves creating olsalazine-based metal-organic framework (MOF) nanoneedles. nih.gov These nanostructures use olsalazine itself as an organic linker in the framework, essentially making the carrier a depot of its own drug. nih.gov These nanoneedles can then be embedded in a secondary carrier like an inulin hydrogel, which further aids in colon targeting and microbiota regulation. nih.gov Another innovative concept is the intracellular self-assembly of olsalazine nanoparticles. nih.gov In this design, a modified olsalazine-peptide conjugate is engineered to be a substrate for a tumor-associated enzyme like furin. nih.govnih.gov Upon entering a tumor cell, the enzyme cleaves the peptide, triggering a reaction that causes the olsalazine molecules to self-assemble into larger nanoparticles, effectively trapping the drug inside the target cell. nih.gov

Multilayer natural polysaccharide microspheres are another example of a functionalized nanocarrier system. acs.orgresearchgate.net These can be constructed with layers of materials like pectin, chitosan, and alginate. researchgate.net Olsalazine can be loaded into a specific layer, and the multilayer structure provides dual sensitivity to both pH and enzymes, preventing drug loss in the upper GI tract and promoting adhesion to colonic tissues. acs.orgresearchgate.net The functionalization of nanocarriers is a versatile strategy that allows for the creation of "smart" delivery systems tailored to respond to specific biological cues, holding significant promise for future therapeutic applications. nih.govnih.gov

Encapsulation Strategies for Enhanced Stability in Simulated Physiological Conditions

To protect Olsalazine from premature degradation or absorption in the stomach and small intestine and to enhance its stability, various encapsulation strategies have been explored. These methods aim to shield the drug until it reaches the favorable environment of the colon. nih.gov The inherent stability of Olsalazine can vary; for instance, it is stable in urine but its active metabolite, 5-ASA, shows decreased concentration when stored at 4°C and room temperature in urine and feces, highlighting the need for protective carriers. nih.gov

Metal-Organic Frameworks (MOFs): A novel approach involves using Olsalazine itself as an organic linker to construct MOFs. For example, a series of mesoporous M₂(olz) frameworks (where M = Mg, Fe, Co, Ni, and Zn) have been synthesized. acs.org These structures encapsulate the drug within the framework, providing high stability. The Mg₂(olz) framework, in particular, was shown to be highly biocompatible and could release the Olsalazine linker through the dissolution of the framework under simulated physiological conditions. acs.org This strategy not only protects the drug but also allows for a high drug loading capacity, with Olsalazine comprising 86% of the material's weight. acs.org

Polymeric Microspheres and Nanoparticles: Encapsulation within polymeric carriers is a widely studied method. Microspheres and nanoparticles can be formulated from various polymers that are resistant to the acidic environment of the stomach and enzymatic degradation in the small intestine. internationaljournal.org.in Chitosan, a natural polysaccharide, has been used to create nanoparticles for 5-ASA, a related compound, to achieve controlled release. acgpubs.org Research on Olsalazine microspheres has demonstrated their stability and favorable release profiles in simulated colonic fluid. internationaljournal.org.in The use of pH-sensitive polymers like Eudragit® ensures that the carrier remains intact until the pH of the lower intestine is reached. nih.govresearchgate.net

Hydrogel Systems: Hydrogels, particularly those made from natural polymers like inulin, offer another promising encapsulation strategy. In one study, Olsalazine-based nanoneedles were embedded within an inulin hydrogel. researchgate.netnih.gov This composite system (Cu₂(Olsa)/Gel) demonstrated enhanced colon retention and sustained drug release under simulated gastrointestinal pH conditions. researchgate.netnih.gov The hydrogel matrix protects the nanoneedles from the harsh conditions of the upper GI tract while the inulin component can be fermented by colonic bacteria, aiding in the system's degradation and drug release. nih.gov

Supramolecular Assemblies: At a more fundamental level, host-guest chemistry has been explored. The encapsulation of Olsalazine by β-Cyclodextrin (β-CD) was studied, showing the formation of a stable 1:1 inclusion complex. researchgate.net This type of encapsulation can improve the physicochemical properties of the drug and provide a molecular-level shield, enhancing its stability in aqueous environments. researchgate.net

Table 1: Encapsulation Strategies for Olsalazine and Related Aminosalicylates This table is interactive. You can sort and filter the data by clicking on the column headers.

Encapsulation SystemMaterial(s) UsedDrug FormKey Finding on Stability/ProtectionReference
Metal-Organic Framework (MOF)Magnesium, OlsalazineOlsalazineFramework disassembly under simulated physiological conditions releases the therapeutic linker. High drug loading (86 wt%). acs.org
MicrospheresPolymeric materialsOlsalazineDemonstrated stability and favorable release profiles in simulated colonic fluid. internationaljournal.org.in
Hydrogel CompositeInulin, Copper-Olsalazine NanoneedlesOlsalazineComposite showed improved bio-adhesion, enhanced colon retention, and sustained drug release in simulated GI conditions. researchgate.netnih.gov
Host-Guest Complexβ-CyclodextrinOlsalazineFormation of a stable 1:1 supramolecular inclusion complex, enhancing stability in aqueous media. researchgate.net
NanoparticlesChitosan, TPPMesalazine (5-ASA)Efficiently encapsulated the drug, offering a tailored approach for localized delivery. acgpubs.org

Surface Modification for Site-Specific Activation in Research Models

Beyond simple encapsulation, the surface modification of delivery systems introduces an additional layer of control, enabling highly specific activation at the target site. These strategies often leverage the unique physiological conditions of the colon or specific biomarkers in disease models.

pH- and Microbiota-Responsive Coatings: A common strategy involves coating drug-loaded cores with polymers that respond to the specific conditions of the colon. nih.gov Eudragit® S100, for example, is a pH-sensitive polymer that dissolves at a pH greater than 7, which is characteristic of the terminal ileum and colon. researchgate.netresearchgate.net This pH-triggered dissolution exposes the drug or its carrier to the colonic environment. To further enhance specificity, dual-trigger systems have been developed. The CODES™ technology utilizes a combination of a pH-sensitive Eudragit® coating and a core containing lactulose, which is specifically fermented by colonic bacteria, leading to the disruption of the tablet and drug release. nih.gov

Bio-conjugation for Enzymatic Targeting: A more advanced approach involves conjugating the delivery system or the drug itself to molecules that are substrates for specific enzymes overexpressed in a target area. In a cancer research model, Olsalazine was conjugated to a cell-penetrating peptide (RVRR) containing a cleavage site for furin, a tumor-associated enzyme. nih.gov In this system, the Olsa-RVRR conjugate enters the tumor cells, where furin cleaves the peptide. This cleavage triggers the self-assembly of the Olsalazine molecules into nanoparticles inside the cell, dramatically increasing intracellular drug concentration and retention. nih.gov This strategy demonstrates a high degree of site-specific activation, responding directly to a biomarker of the disease state.

Modification with Bioadhesive Polymers: To increase the residence time of the delivery system at the target site, surfaces can be modified with bioadhesive polymers like chitosan. dovepress.com Chitosan-coated nanoparticles exhibit enhanced adhesion to the mucosal surfaces of the colon, which is beneficial for localized drug delivery in inflammatory bowel disease. acgpubs.orgdovepress.com This modification ensures that even after the carrier is activated, the released drug remains in close proximity to the inflamed tissue for a longer duration. nih.gov Plasma surface modification is an emerging technique to alter the surface properties of natural polymers like chitosan to improve their functionality for targeted drug delivery. mdpi.com

Table 2: Surface Modification Strategies for Site-Specific Activation This table is interactive. You can sort and filter the data by clicking on the column headers.

Modification StrategyModifying Agent/TechnologyActivation MechanismResearch Model/TargetReference
pH-Responsive CoatingEudragit® S100Dissolution at pH > 7Colon-specific delivery researchgate.netresearchgate.net
Dual pH/Microbiota-TriggerEudragit®, Lactulose (CODES™)pH-dependent dissolution followed by bacterial fermentationColon-specific delivery nih.gov
Enzyme-Targeted ConjugationRVRR PeptideCleavage by furin enzyme triggers intracellular self-assemblyTumor cells (HCT116, LoVo murine xenografts) nih.gov
Bioadhesive SurfaceChitosanMucoadhesionInflamed colonic tissue acgpubs.orgdovepress.com
Azo-Polymer CoatingPolymers with azo bondsCleavage by bacterial azoreductaseColon-specific delivery etflin.com

In vitro Evaluation of Release Profiles from Material Systems under Simulated Biological Conditions

The in vitro evaluation of drug release profiles is a critical step in pre-formulation research, providing essential data on how a delivery system is likely to perform in vivo. These studies are typically conducted in dissolution apparatuses that simulate the different environments of the GI tract.

Simulating GI Transit: To assess colon-specific delivery systems, a multi-stage dissolution test is often employed. The formulation is first exposed to a low pH medium (e.g., pH 1.2) for 2 hours to simulate the stomach, followed by a medium of intermediate pH (e.g., pH 6.8) to simulate the small intestine. researchgate.net Finally, the system is transferred to a medium of pH 7.4, often supplemented with enzymes or bacterial contents to mimic the colon. researchgate.net For Olsalazine-based systems, minimal drug release is expected in the first two stages, with significant release occurring only in the simulated colonic fluid.

Triggered Release Studies: For systems designed to respond to specific triggers, those triggers must be incorporated into the in vitro model. For Olsalazine, which relies on the cleavage of its azo bond, the release medium for the final stage may include a reducing agent like sodium dithionite, which mimics the action of bacterial azoreductase. researchgate.netnih.gov In a study of an Olsalazine nanoneedle-inulin hydrogel, the composite showed sustained release over time in simulated GI conditions, indicating the protective nature of the hydrogel. researchgate.net Similarly, studies on Mesalazine-loaded nanoparticles embedded in hydrogels demonstrated prolonged release profiles in phosphate-buffered saline (PBS) at pH 7.4. acgpubs.org

Comparative Release Profiles: Research often compares the release from novel formulations to that of the pure drug. For instance, a study on sulfasalazine (B1682708) (a related azo-prodrug) loaded into nanosponges showed a significantly slower release compared to the free drug. The pure drug released over 99% within 3 hours, whereas the nanosponges released only about 23% in the same period, demonstrating a sustained-release profile. mdpi.com In another example, Mg₂(olz) MOFs were shown to release their Olsalazine linker via dissolution of the framework under simulated physiological conditions. acs.org This contrasts with covalent prodrugs, where release is dictated by the chemical cleavage of a specific bond.

Table 3: In Vitro Release Profiles of Olsalazine and Related Compounds from Novel Delivery Systems This table is interactive. You can sort and filter the data by clicking on the column headers.

Delivery SystemDrugSimulated ConditionKey Release FindingReference
Cu₂(Olsa)/Gel CompositeOlsalazineSimulated gastrointestinal pHSustained drug release was observed, with the hydrogel providing protection and controlled release. researchgate.net
Mg₂(olz) MOFOlsalazineSimulated physiological conditionsRelease occurred via dissolution of the framework itself. acs.org
Eudragit S100 Coated Nanoparticle TabletSulfasalazinepH 1.2 (2h), pH 7.4 (up to 24h)Optimized formulation showed minimal release at pH 1.2 and controlled, sustained release at pH 7.4. researchgate.net
Nanosponge HydrogelSulfasalazinepH 7.4 PBSSustained release over 24 hours (78.34%), compared to >99% release of free drug in 3 hours. mdpi.com
BSA Hydrogel with NanoparticlesMesalazine (5-ASA)pH 7.4 PBSThe nanoparticle-hydrogel composite demonstrated prolonged release compared to nanoparticles alone. acgpubs.org
Matrix Tablets5-Aminosalicylic AcidDissolution mediaWet granulation with aqueous polymer dispersions significantly delayed drug release (54-56% decrease). bohrium.comresearchgate.net

Future Research Trajectories for 2 3 Carboxy 4 Hydroxy Phenyl Olsalazine

Exploration of New Biotransformation Pathways and Enzymes Beyond Azoreductases

The activation of Olsalazine (B1677275) is predominantly attributed to the enzymatic cleavage of its azo bond by azoreductases produced by the colonic microbiota. nih.gov However, the vast and complex enzymatic machinery of the gut microbiome suggests that other biotransformation pathways may also contribute to its metabolism. Future research should pivot towards identifying and characterizing these alternative activation mechanisms.

Recent studies on the biodegradation of other azo compounds, particularly in the context of textile dyes, have revealed that enzymes with broad-range specificity, not just typical azoreductases, can mediate their reduction. aau.dk For instance, research on Lactococcus lactis indicates that the biodegradation mechanism of certain azo dyes involves biosorption and the action of SDR (short-chain dehydrogenases/reductases) family oxidoreductases, mediated by riboflavin carriers. aau.dk Furthermore, the potential involvement of novel decolorizing hydrolases and quinone reductases in azo bond cleavage has been proposed, adding layers of complexity to the process. nih.govaau.dk

Investigating whether similar pathways—involving enzymes like oxidoreductases, hydrolases, or peroxidases—play a role in Olsalazine's biotransformation is a critical next step. nih.govaau.dk This exploration could lead to a more comprehensive understanding of its activation and potentially explain inter-individual variability in patient responses.

Table 1: Potential Alternative Enzymes for Azo Bond Cleavage

Enzyme Class Potential Mechanism Source Organism Example
Oxidoreductases Indirect reduction via redox mediators like riboflavin or quinones. Lactococcus lactis, Sphingomonas sp. nih.govaau.dk
Hydrolases Proposed self-redox mechanism of azo dye degradation. aau.dk Not specified aau.dk

| Peroxidases | Fungal degradation of azo dyes under aerobic conditions. | Fungi nih.gov |

This line of inquiry could identify new bacterial species or enzymatic systems capable of activating Olsalazine, providing insights for the development of more robust and reliably activated colon-targeted drugs.

Design of Multi-Targeting Olsalazine Derivatives Based on in vitro Activity Profiling

The "one disease-one target-one drug" paradigm is increasingly being challenged, especially for multifactorial conditions. researchgate.net The design of multi-target-directed ligands (MTDLs), which can modulate multiple biological targets simultaneously, represents a promising strategy. researchgate.net Given that Olsalazine's active moiety, 5-ASA, has known anti-inflammatory effects, its core structure serves as an excellent scaffold for creating derivatives with a broader therapeutic reach.

Future research should focus on synthesizing novel Olsalazine analogs and conducting extensive in vitro activity profiling against a diverse panel of biological targets. researchgate.net Azo compounds themselves have been reported to possess antibacterial, antiviral, and antifungal properties, suggesting that Olsalazine derivatives could be engineered to have intrinsic antimicrobial activity in addition to their anti-inflammatory effects. researchgate.net

For example, studies have already proposed Olsalazine as a potential broad-spectrum anticancer agent. nih.gov In vitro studies of Olsalazine-PAMAM-dendrimer-salicylic acid-conjugates have demonstrated antiproliferative activity against human mammary adenocarcinoma (MCF-7) and human prostatic adenocarcinoma (PC-3) cell lines. nih.gov This provides a strong rationale for designing and screening new analogs for enhanced and selective cytotoxicity against various cancer cell lines.

The development of MTDLs based on the Olsalazine structure could lead to innovative treatments for complex diseases where inflammation is a key component, such as in certain cancers or neurodegenerative disorders. researchgate.netnih.gov

Advanced Computational Modeling for De Novo Design of Related Prodrugs with Tailored Activation Profiles

The traditional approach to prodrug development often involves empirical synthesis and testing. However, modern computational modeling offers a powerful, rational approach to designing prodrugs with precisely controlled activation profiles. researchgate.netmdpi.com Future research on Olsalazine-related compounds should heavily integrate these in silico techniques.

Computational methods, ranging from molecular docking to more complex quantum mechanics (QM) and molecular dynamics (MD) simulations, can provide profound insights into the enzyme-prodrug activation process. mdpi.com These tools can be used to:

Predict Bioconversion Rates: A major challenge in prodrug design is the difficulty in predicting the rate of conversion to the active drug. researchgate.net Computational models can simulate the interaction between an Olsalazine analog and its activating enzyme (e.g., azoreductase), helping to predict the efficiency of the cleavage reaction. mdpi.comnih.gov

Optimize Linker Design: The azo bond is the key linker in Olsalazine. Computational chemistry can be used to design novel linkers that are cleaved not by enzymes, but by specific physiological conditions, or to design linkers that control the rate of drug release through intramolecular processes. This allows for the creation of prodrugs with programmable and predictable activation without reliance on enzymatic activity.

Facilitate De Novo Design: Advanced algorithms can be used for the de novo design of entirely new prodrug structures with tailored properties. By defining desired parameters—such as optimal binding to a target enzyme or a specific release rate—computational tools can generate novel molecular structures for synthesis and testing. science.gov

By using these computational approaches, researchers can reduce the need for extensive chemical synthesis and experimental screening, thereby improving the efficiency and reducing the cost of the drug development process. mdpi.com This will accelerate the creation of next-generation azo-prodrugs with activation profiles tailored to specific patient populations or disease states.

Development of High-Throughput Screening Assays for Olsalazine Analog Research and Optimization

To efficiently explore the vast chemical space of potential Olsalazine derivatives, the development of high-throughput screening (HTS) assays is essential. HTS allows for the rapid testing of large libraries of compounds to identify "hits" with desired biological activity. columbiabiosciences.com This technology is a cornerstone of modern drug discovery and can be adapted for Olsalazine analog research. amerigoscientific.comnih.gov

Future efforts should concentrate on creating robust and specific HTS assays for several key purposes:

Screening for Enzyme-Specific Activation: Developing biochemical assays that can screen for the efficient cleavage of Olsalazine analogs by specific bacterial azoreductases or other novel enzymes identified in biotransformation studies.

Cell-Based Phenotypic Screening: Utilizing cell-based assays to screen for desired functional outcomes. nih.gov For example, screening analog libraries on cancer cell lines to identify compounds with potent antiproliferative effects or on immune cells to find derivatives with superior anti-inflammatory activity. nih.gov

Target Deconvolution: For hits identified through phenotypic screens, subsequent target deconvolution methods, including chemical proteomics and CRISPR-based screens, can be employed to identify the specific molecular targets of the new analogs. nih.gov

Table 2: High-Throughput Screening Approaches for Olsalazine Analog Research

Assay Type Application Purpose
Biochemical Assays Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP) nih.gov Quantify the cleavage of the azo bond by specific enzymes in a high-throughput format.
Cell-Based Assays Cell viability assays, reporter gene assays nih.gov Screen for functional effects, such as cytotoxicity against cancer cells or modulation of inflammatory pathways.

| High-Content Screening (HCS) | Automated microscopy and image analysis nih.gov | Provide detailed information on cellular changes (e.g., morphology, protein localization) induced by Olsalazine analogs. |

The implementation of HTS will dramatically accelerate the pace of research, enabling the rapid identification and optimization of promising Olsalazine analogs for further development.

Investigating the Compound's Role in Specific in vitro Biological Pathways Beyond Inflammation

While Olsalazine's primary therapeutic role is in managing inflammation, preliminary evidence suggests its biological activities may extend to other pathways. A focused investigation into these non-canonical roles could uncover new therapeutic applications for Olsalazine and its derivatives.

A particularly promising area is oncology. Olsalazine has been shown to inhibit the development of colorectal cancer in patients, and its conjugates have demonstrated in vitro cytotoxicity against various cancer cell lines, including those of the breast, prostate, and colon. nih.gov Future research should aim to elucidate the specific molecular mechanisms behind these anticancer effects. This could involve investigating its impact on key cancer-related pathways such as cell cycle regulation, apoptosis, and angiogenesis.

Furthermore, recent studies have explored the use of Olsalazine in novel hydrogel formulations to alleviate anxiety and depression-like symptoms associated with colitis in animal models. nih.gov This suggests a potential link between the compound, gut health, and neurological pathways. In vitro studies using neuronal cell lines or co-culture systems could help to dissect whether Olsalazine or its metabolites have direct effects on neural activity or gut-brain axis signaling.

By expanding the scope of in vitro investigation beyond inflammation, researchers may identify novel and unexpected biological activities of Olsalazine, paving the way for its repurposing or the development of derivatives for a wider range of diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Olsalazine-based metal-organic frameworks (MOFs), and how is their structural integrity confirmed?

  • Synthesis : Olsalazine can be incorporated into MOFs by coordinating with metals like Mg(II) in dimethylformamide (DMF) under solvothermal conditions. The reaction involves infinite chains of MgO6 units linked via olsalazine ligands .
  • Structural Confirmation :

  • Powder X-ray Diffraction (PXRD) : Matches experimental patterns with simulated models to confirm crystallinity and framework topology .
  • Infrared Spectroscopy (IR) : Identifies ligand coordination via shifts in carbonyl (C=O) stretching frequencies (1559–1651 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Quantifies guest molecule removal (e.g., DMF and H2O) and framework stability up to 500°C .

Q. How can researchers verify the chemical stability of Olsalazine under oxidative conditions, and what analytical techniques are employed?

  • Stability Assessment : Electrochemical oxidation of Olsalazine sodium does not yield azoxy compounds, unlike similar azo derivatives. Instead, benzoquinone azine derivatives form .
  • Analytical Methods :

  • Cyclic Voltammetry : Absence of oxidation waves in the azoxy compound range confirms stability .
  • NMR Spectroscopy : ¹³C-NMR reveals distinct signals for oxidation products, differentiating them from parent compounds .
  • UV/Vis Spectroscopy : Spectral shifts distinguish Olsalazine from its degradation products .

Advanced Research Questions

Q. What experimental models are used to evaluate Olsalazine's efficacy in ulcerative colitis, and how do researchers address discrepancies in eicosanoid modulation data?

  • In Vivo Models :

  • Streptomycin-Pretreated Mice : Mimics human colitis by enabling Salmonella-induced inflammation, allowing assessment of Olsalazine’s anti-inflammatory effects .
  • Eicosanoid Analysis : LC-MS/MS quantifies prostaglandins and leukotrienes in colonic tissue. Discrepancies arise from variations in disease severity or dosing; normalization to tissue protein content improves reproducibility .
    • Mechanistic Insights : Olsalazine inhibits cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing pro-inflammatory eicosanoids like PGE2 .

Q. How does the conjugation of Olsalazine with peptide derivatives influence hydrogel formation, and what methods assess drug release kinetics?

  • Hydrogel Design : Conjugating Olsalazine to tripeptide motifs (e.g., Phe–Phe-Lys) via lysine residues creates supramolecular hydrogels. The azo bond enables reductive cleavage for 5-ASA release .
  • Characterization :

  • Rheology : Measures storage (G') and loss (G'') moduli to confirm gelation (critical concentration: 0.8 wt%) .
  • Drug Release : Reductive environments (e.g., azoreductase enzymes or dithiothreitol) trigger hydrogel disassembly. HPLC tracks 5-ASA release kinetics .

Q. What are the challenges in isolating and characterizing oxidation products of Olsalazine, and how do NMR and voltammetry contribute to understanding its degradation pathways?

  • Isolation Challenges : Oxidation products (e.g., benzoquinone azine) are unstable and resist crystallization, complicating isolation .
  • Analytical Strategies :

  • ¹³C-NMR : Assigns carbonyl and aromatic carbon signals to confirm quinone formation .
  • Voltammetry : Identifies redox-active species and distinguishes Olsalazine from azoxy byproducts .
  • Combined Spectroscopy : Correlates UV/Vis and NMR data to propose degradation mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.